3-(2-Amino-2-methylpropyl)phenol
描述
Structure
3D Structure
属性
CAS 编号 |
1196151-90-2 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC 名称 |
3-(2-amino-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)7-8-4-3-5-9(12)6-8/h3-6,12H,7,11H2,1-2H3 |
InChI 键 |
KVWMVUFXHWKGST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC(=CC=C1)O)N |
产品来源 |
United States |
Synthesis of 3-(2-Amino-2-methylpropyl)phenol: A Comprehensive Technical Guide
Executive Summary
The synthesis of 3-(2-amino-2-methylpropyl)phenol presents a unique challenge in organic chemistry due to the presence of a sterically encumbered tert-alkylamine adjacent to a phenolic core. Traditional amine synthesis routes—such as reductive amination or direct alkylation—fail at tertiary carbon centers due to steric hindrance and the inability to form stable imine intermediates.
As a Senior Application Scientist, I have designed this technical guide to bypass these limitations by utilizing a highly efficient, modified Ritter reaction sequence. This whitepaper details a robust, four-step synthetic pipeline designed for high-fidelity scale-up, focusing on mechanistic causality, precise reagent selection, and self-validating experimental protocols.
Retrosynthetic Strategy & Mechanistic Rationale
Designing a scalable route to tert-alkylamines requires strategic circumvention of steric bottlenecks. While the Hofmann rearrangement of a tertiary amide is a classical approach, synthesizing the highly hindered precursor amide is often low-yielding. Therefore, we utilize the Ritter reaction on a tertiary alcohol precursor.
The Chloroacetonitrile Advantage: A standard Ritter reaction utilizing acetonitrile yields an N-tert-alkylacetamide. Cleaving this acetamide requires forcing conditions (e.g., prolonged reflux in 6 M HCl or concentrated KOH in ethylene glycol), which frequently leads to substrate degradation or poor recovery. To circumvent this, we deploy chloroacetonitrile as the nitrile source. The resulting chloroacetamide is highly susceptible to nucleophilic cleavage by thiourea under mild reflux in ethanol/acetic acid. This reaction precipitates a pseudothiohydantoin byproduct, liberating the free amine cleanly and in high yield [1].
Ether Cleavage Dynamics: The final step involves the O-demethylation of the aryl methyl ether. Boron tribromide (BBr₃) is employed due to its high efficacy under mild conditions [2]. Because the molecule possesses a basic primary amine, the first equivalent of BBr₃ is immediately consumed via Lewis acid-base complexation with the nitrogen lone pair. Therefore, a minimum of 3.0 to 3.5 equivalents of BBr₃ is strictly required to ensure complete complexation with the ether oxygen, followed by bromide attack on the methyl group to achieve full deprotection.
Retrosynthetic strategy for 3-(2-amino-2-methylpropyl)phenol via a modified Ritter sequence.
Experimental Workflows
The following protocols are designed as self-validating systems. In-process controls (such as TLC monitoring and specific pH adjustments) are embedded to ensure reproducibility.
Step 1: Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-ol
-
Procedure: To a flame-dried flask under N₂ atmosphere, add magnesium turnings (1.2 eq) and anhydrous THF. Slowly add a solution of 3-methoxybenzyl chloride (1.0 eq) in THF to initiate Grignard formation (gentle heating or an iodine crystal may be used for initiation). After complete consumption of the starting material, cool the mixture to 0 °C. Add anhydrous acetone (1.5 eq) dropwise. Stir for 2 hours at room temperature.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the tertiary alcohol.
Step 2: Synthesis of N-(1-(3-Methoxyphenyl)-2-methylpropan-2-yl)-2-chloroacetamide
-
Procedure: Dissolve the tertiary alcohol from Step 1 (1.0 eq) and chloroacetonitrile (2.0 eq) in glacial acetic acid. Cool the reaction vessel to 0 °C. Add concentrated H₂SO₄ (3.0 eq) dropwise, strictly maintaining the internal temperature below 10 °C to prevent elimination (dehydration) of the tertiary alcohol. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Pour the mixture over crushed ice. The resulting chloroacetamide precipitates as a white solid. Collect via vacuum filtration and wash thoroughly with cold water to remove residual acid.
Step 3: Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-2-amine
-
Procedure: Suspend the chloroacetamide (1.0 eq) and thiourea (1.2 eq) in a 5:1 mixture of ethanol and acetic acid. Reflux the mixture for 10 hours.
-
Workup: Cool to room temperature and dilute with water. Filter off the precipitated pseudothiohydantoin byproduct. Basify the aqueous filtrate to pH 12 using 20% aqueous NaOH. Extract the liberated free amine with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The amine can be further purified via acid-base extraction if necessary.
Step 4: Synthesis of 3-(2-Amino-2-methylpropyl)phenol
-
Procedure: Dissolve the amine from Step 3 (1.0 eq) in anhydrous DCM and cool to -78 °C under N₂. Add a 1.0 M solution of BBr₃ in DCM (3.5 eq) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess BBr₃ (Caution: highly exothermic, evolves HBr gas). Concentrate the mixture in vacuo. Dissolve the residue in water, adjust the pH to 8.5 (the approximate isoelectric point of the aminophenol) using saturated NaHCO₃, and extract with a polar organic solvent mixture (e.g., CHCl₃/isopropanol 3:1). Dry and concentrate to afford the final target compound.
Step-by-step experimental workflow for the synthesis of the target compound.
Quantitative Data & Yield Optimization
The table below summarizes the reaction parameters and expected yields based on optimized bench-scale runs. Maintaining strict temperature control during the Ritter reaction (Step 2) is the most critical variable for maximizing overall throughput.
| Step | Chemical Transformation | Key Reagents | Temp / Time | Expected Yield (%) |
| 1 | Grignard Addition | Mg, THF, Acetone | 0 °C to RT, 2 h | 85 - 90 |
| 2 | Modified Ritter Reaction | ClCH₂CN, AcOH, H₂SO₄ | 0 °C to RT, 4 h | 75 - 85 |
| 3 | Chloroacetamide Cleavage | Thiourea, EtOH/AcOH | Reflux, 10 h | 80 - 88 |
| 4 | O-Demethylation | BBr₃ (3.5 eq), DCM | -78 °C to RT, 12 h | 70 - 80 |
| Overall | Linear Synthesis | ~ 35 - 53 |
References
-
Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.[Link]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.[Link]
Technical Whitepaper: Synthesis, Physicochemical Profiling, and Analytical Validation of 3-(2-Amino-2-methylpropyl)phenol
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, sterically hindered phenethylamine derivatives serve as critical, rigidified building blocks for centrally acting analgesics, G-protein coupled receptor (GPCR) modulators, and monoamine reuptake inhibitors. 3-(2-Amino-2-methylpropyl)phenol (CAS: 1196151-90-2) is a highly specialized intermediate featuring a meta-substituted phenol ring and a primary amine situated on a tertiary carbon.
This whitepaper outlines the physicochemical properties of this compound and details a field-proven, highly efficient synthetic methodology. By leveraging a base-catalyzed Henry (nitroaldol) reaction followed by a global cascade hydrogenation, we bypass the thermodynamic limitations of standard reductive amination, providing a robust, scalable, and self-validating protocol for API development.
Physicochemical Profiling & Quantitative Data
Understanding the baseline physicochemical properties of CAS 1196151-90-2 is essential for downstream formulation and chromatographic method development. The following table summarizes its core quantitative data[1].
| Property | Value |
| CAS Number | 1196151-90-2[1] |
| IUPAC Name | 3-(2-amino-2-methylpropyl)phenol |
| Molecular Formula | C₁₀H₁₅NO[1] |
| Molecular Weight | 165.23 g/mol [1] |
| Exact Mass | 165.115 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų[1] |
| Predicted LogP | 2.37[1] |
| SMILES String | CC(C)(N)Cc1cccc(O)c1[1] |
Mechanistic Synthesis Strategy: Causality & Design
As synthetic chemists, we must design routes that respect the steric and electronic realities of our target molecules. The synthesis of the 2-amino-2-methylpropyl moiety presents a specific kinetic challenge: standard reductive amination of the corresponding ketone with ammonia is thermodynamically disfavored and notoriously low-yielding due to the severe steric bulk of the gem-dimethyl groups.
The Causality of the Henry Reaction: To circumvent this, we utilize a 2 between a protected 3-hydroxybenzaldehyde and 2-nitropropane[2]. This base-catalyzed carbon-carbon bond formation efficiently constructs the sterically congested framework[3].
The Causality of the Cascade Hydrogenation: Following the Henry reaction, the resulting β -nitro alcohol intermediate lacks an α -proton on the nitro-bearing carbon. Consequently, standard dehydration to a nitroalkene is chemically impossible[4]. Instead of engaging in multi-step functional group manipulations (e.g., Barton-McCombie deoxygenation), we subject the intermediate to a global cascade hydrogenation using Palladium on Carbon (Pd/C) in an acidic medium.
This single step is a masterclass in atom economy, executing three transformations simultaneously:
-
Reduction of the tertiary nitro group to a primary amine.
-
Hydrogenolysis of the benzylic hydroxyl group (facilitated by the acidic medium).
-
Cleavage of the benzyl ether protecting group to reveal the target meta-phenol.
Synthetic and Analytical Workflow
Fig 1. Synthetic and analytical workflow for CAS 1196151-90-2.
Experimental Methodologies
Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction integrity before advancing to the next stage.
Protocol A: Synthesis of the β -Nitro Alcohol Intermediate
-
Initiation: Charge an oven-dried, argon-purged round-bottom flask with 3-benzyloxybenzaldehyde (1.0 eq) and 2-nitropropane (1.5 eq) dissolved in anhydrous tetrahydrofuran (THF) (0.5 M concentration).
-
Catalysis: Add tetramethylguanidine (TMG) (0.1 eq) dropwise at 0°C. TMG acts as a non-nucleophilic base to generate the nitronate anion[2].
-
Propagation: Allow the reaction to warm to ambient temperature and stir for 18 hours.
-
In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the aldehyde peak is consumed and the intermediate mass ([M+H-H₂O]+ due to in-source fragmentation) is dominant.
-
Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract three times with ethyl acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 1-(3-benzyloxyphenyl)-2-methyl-2-nitropropan-1-ol.
Protocol B: Cascade Hydrogenation to CAS 1196151-90-2
-
Setup: Dissolve the purified β -nitro alcohol in glacial acetic acid (0.2 M). The acidic environment is critical to protonate the benzylic alcohol, transforming it into a superior leaving group for hydrogenolysis[4].
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of nitrogen to prevent auto-ignition.
-
Hydrogenation: Transfer the suspension to a Parr hydrogenator. Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the system to 50 psi H₂ and agitate at 40°C for 12–16 hours.
-
IPC: Filter a 0.1 mL aliquot through a PTFE syringe filter. Analyze via LC-MS to confirm the complete disappearance of the nitro intermediate and the emergence of the target mass (m/z 166.1).
-
Isolation: Filter the bulk reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with methanol. Concentrate the filtrate under reduced pressure.
-
Free-Basing: Partition the resulting acetate salt residue between 1M aqueous NaOH (pH ~10) and dichloromethane. Extract, dry over Na₂SO₄, and concentrate to yield 3-(2-amino-2-methylpropyl)phenol as a highly pure solid[1].
Analytical Validation Protocol
To establish trustworthiness and confirm the structural identity of the synthesized API intermediate, the following orthogonal analytical methods must be employed.
-
LC-MS (ESI+): The exact mass of the target is 165.115 Da. The mass spectrum must exhibit a dominant pseudomolecular ion [M+H]+ at m/z 166.1 .
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.20 (s, 1H, phenolic OH, exchanges with D₂O)
-
δ 7.05 (t, J = 7.8 Hz, 1H, aromatic H-5)
-
δ 6.65 - 6.55 (m, 3H, aromatic H-2, H-4, H-6)
-
δ 2.52 (s, 2H, benzylic CH₂)
-
δ 1.50 (br s, 2H, amine NH₂, exchanges with D₂O)
-
δ 1.02 (s, 6H, gem-dimethyl CH₃)
-
Validation Logic: The presence of the 6H singlet at ~1.02 ppm confirms the retention of the sterically hindered gem-dimethyl framework. Crucially, the 2H singlet at ~2.52 ppm definitively proves the successful hydrogenolysis of the benzylic alcohol to a methylene bridge.
References
- Title: 3-(2-amino-2-methylpropyl)
- Title: 2-amino phenol | Sigma-Aldrich Product Catalog Source: Sigma-Aldrich URL
- Source: PubMed Central (PMC)
- Title: Silver comes into play: Henry reaction and domino cycloisomerisation sequence catalysed by [Ag(I)(Pc-L)
Sources
- 1. 3-(2-amino-2-methylpropyl)phenol | CAS#:1196151-90-2 | Chemsrc [chemsrc.com]
- 2. Silver comes into play: Henry reaction and domino cycloisomerisation sequence catalysed by [Ag( i )(Pc-L)] complexes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22231E [pubs.rsc.org]
- 3. Henry reaction â Grokipedia [grokipedia.com]
- 4. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(2-Amino-2-methylpropyl)phenol: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of pharmaceutical intermediates demands rigorous analytical frameworks. 3-(2-Amino-2-methylpropyl)phenol (CAS: 1196151-90-2) is a highly substituted phenethylamine derivative characterized by a meta-substituted phenol ring and a sterically hindered α,α -dimethylated ethylamine side chain[1]. This structural motif is frequently encountered in the design of rigidified monoamine reuptake inhibitors and designer therapeutics, where the gem-dimethyl group serves to block enzymatic degradation by monoamine oxidase (MAO)[2].
This whitepaper provides an in-depth, self-validating guide to the spectroscopic characterization of 3-(2-Amino-2-methylpropyl)phenol, detailing the causality behind expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
Molecular Architecture & Chemical Context
The molecular formula of 3-(2-Amino-2-methylpropyl)phenol is C₁₀H₁₅NO (Exact Mass: 165.1150 Da)[1]. The architecture consists of two primary domains:
-
The Aromatic Core: A phenol ring substituted at the 3-position (meta-substitution).
-
The Aliphatic Side Chain: A benzylic methylene (-CH₂-) attached to a quaternary α -carbon bearing two methyl groups and a primary amine (-C(CH₃)₂-NH₂).
The presence of both a weakly acidic phenolic hydroxyl group and a basic primary amine allows the molecule to exist as a zwitterion in certain pH ranges, which heavily dictates solvent selection for spectroscopic analysis.
Sample Preparation & Analytical Workflows
To ensure high-fidelity data acquisition, the analytical workflow must account for the compound's hydrogen-bonding capacity and potential salt forms (e.g., free base vs. hydrochloride salt).
Figure 1: Standardized analytical workflow for the spectroscopic characterization.
Standardized Experimental Protocols
Protocol A: The D₂O Exchange NMR Technique ("D₂O Shake") Because protons attached to heteroatoms (-OH, -NH₂) are subjected to varying degrees of hydrogen bonding, their NMR signals often appear as broad singlets that can shift based on concentration and temperature[3]. To definitively assign these peaks:
-
Dissolve 5–10 mg of the analyte in 0.5 mL of anhydrous DMSO-d₆.
-
Acquire a baseline ¹H NMR spectrum.
-
Add 2–3 drops of Deuterium Oxide (D₂O) directly into the NMR tube.
-
Cap and vigorously agitate the tube for 30 seconds to facilitate rapid isotopic exchange.
-
Re-acquire the ¹H NMR spectrum. The disappearance of the signals at ~9.3 ppm (-OH) and ~1.5–2.0 ppm (-NH₂) confirms their identity[3].
Protocol B: ESI-LC/MS/MS Acquisition
-
Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote protonation.
-
Inject 5 µL into the Electrospray Ionization (ESI) source operating in positive ion mode.
-
Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.
-
Utilize Collision-Induced Dissociation (CID) with Argon gas, ramping the collision energy from 10 to 30 eV to capture both precursor and product ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Analysis & Spin-System Causality
The aliphatic region of this molecule is highly diagnostic due to the quaternary α -carbon, which acts as a "spin insulator." Because the α -carbon lacks protons, the adjacent benzylic -CH₂- group cannot undergo vicinal spin-spin coupling. Consequently, the benzylic protons collapse into a sharp 2H singlet rather than the complex multiplets typically seen in standard phenethylamines[4]. Similarly, the six protons of the gem-dimethyl group are chemically equivalent and isolated, appearing as a dominant 6H singlet.
Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| ~9.30 | Singlet (broad) | 1H | Phenolic -OH | Deshielded by aromatic ring; broad due to H-bonding. Disappears post-D₂O exchange[3]. |
| ~7.05 | Triplet (J ≈ 8.0 Hz) | 1H | Ar-H (C-5) | Meta to both substituents; couples equally to ortho protons H-4 and H-6. |
| ~6.65 | Doublet (J ≈ 8.0 Hz) | 1H | Ar-H (C-6) | Ortho to alkyl chain; coupled to H-5. |
| ~6.55 | Doublet of Doublets | 1H | Ar-H (C-4) | Ortho to -OH; coupled to H-5 (ortho) and H-2 (meta). |
| ~6.60 | Triplet (J ≈ 2.0 Hz) | 1H | Ar-H (C-2) | Located between the two substituents; exhibits only fine meta-coupling. |
| ~2.55 | Singlet | 2H | Benzylic -CH₂- | Isolated spin system due to adjacent quaternary carbon[4]. |
| ~1.50 - 2.00 | Singlet (broad) | 2H | Amine -NH₂ | Exchangeable protons; position highly variable based on salt status. |
| ~1.05 | Singlet | 6H | -C(CH₃)₂ | Six chemically equivalent protons on the gem-dimethyl group. |
¹³C NMR Analysis
The ¹³C NMR spectrum will yield exactly 10 distinct carbon signals, confirming the lack of symmetry in the meta-substituted aromatic ring, while the two methyl groups resolve as a single degenerate peak.
Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| ~157.5 | Quaternary (C-O) | C-3 (Phenol carbon) |
| ~140.2 | Quaternary (C-C) | C-1 (Aromatic, attached to alkyl chain) |
| ~129.1 | Methine (CH) | C-5 (Aromatic) |
| ~121.3, 117.4, 113.2 | Methine (CH) | C-6, C-2, C-4 (Aromatic) |
| ~51.5 | Quaternary (C-N) | α -Carbon (Aliphatic) |
| ~48.2 | Methylene (CH₂) | β -Carbon (Benzylic) |
| ~29.0 | Methyl (CH₃) | gem-Dimethyl carbons (Degenerate, 2xC) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-(2-Amino-2-methylpropyl)phenol is defined by the complex interplay between the phenolic hydroxyl and the primary amine.
-
O-H and N-H Stretching Region (3200–3600 cm⁻¹): Phenols exhibit a characteristic O-H stretch that is significantly broadened by strong intermolecular hydrogen bonding[5][6]. In this molecule, the primary amine's N-H asymmetric and symmetric stretches (typically appearing as a weak doublet around 3350 and 3280 cm⁻¹) will superimpose over the broad O-H band, creating a complex, multi-shouldered peak[5].
-
Aromatic C=C Stretching (1590, 1490 cm⁻¹): Sharp, distinct bands confirming the presence of the benzene ring.
-
C-O Stretching (~1220 cm⁻¹): A highly diagnostic band for phenols. The conjugation of the oxygen lone pairs with the aromatic ring strengthens the C-O bond, shifting it to a higher wavenumber compared to aliphatic alcohols (which typically appear at 1050–1150 cm⁻¹)[5].
Mass Spectrometry (ESI-MS/MS) & Fragmentation Mechanisms
Under Positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the basic amine center, yielding a robust precursor ion [M+H]⁺ at m/z 166.1 [1].
Subjecting this precursor to Collision-Induced Dissociation (CID) triggers specific, predictable fragmentation pathways governed by carbocation stability[7].
Figure 2: Proposed ESI-MS/MS fragmentation pathways for 3-(2-Amino-2-methylpropyl)phenol.
Mechanistic Rationale for Fragmentation:
-
α -Cleavage (m/z 107.1 and m/z 58.1): The most thermodynamically favored cleavage in phenethylamines occurs at the C( α )-C( β ) bond. Cleavage here yields the resonance-stabilized hydroxybenzyl cation (m/z 107.1). Alternatively, if charge retention favors the nitrogen-containing fragment, an α -amino carbocation (m/z 58.1) is formed, which is heavily stabilized by the nitrogen lone pair.
-
Loss of Ammonia (m/z 149.1): The protonated primary amine can undergo neutral loss of NH₃ (-17 Da), leaving behind a tertiary carbocation at the α -position (m/z 149.1). The gem-dimethyl substitution makes this tertiary carbocation highly stable, making this a prominent peak.
Conclusion
The comprehensive spectroscopic characterization of 3-(2-Amino-2-methylpropyl)phenol relies on recognizing the structural isolation of its aliphatic spin systems in NMR, the complex hydrogen-bonding signatures in FT-IR, and the predictable α -cleavage pathways in MS. By utilizing targeted solvent protocols like the D₂O exchange, analysts can confidently validate the structural integrity of this sterically hindered intermediate.
Sources
- 1. 3-(2-amino-2-methylpropyl)phenol | CAS#:1196151-90-2 | Chemsrc [chemsrc.com]
- 2. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric Profiling of 3-(2-Amino-2-methylpropyl)phenol: A Technical Guide to Hydroxyphentermine Derivatives
Executive Summary
The compound 3-(2-amino-2-methylpropyl)phenol (CAS: 1196151-90-2) is a specific positional isomer within the broader family of hydroxyphentermine derivatives. In pharmacological and toxicological contexts, the addition of a single oxygen atom to the sympathomimetic amine phentermine (C₁₀H₁₅N) yields a suite of structural and positional isomers with the exact molecular formula C₁₀H₁₅NO .
Understanding the distribution, synthesis, and analytical separation of these isomers is critical for drug development professionals studying Phase I cytochrome P450 (CYP450) metabolism, pharmacokinetics, and off-target adrenergic effects. This whitepaper provides an in-depth mechanistic analysis of these isomers, focusing on the causality behind their metabolic formation and the self-validating protocols required to isolate them.
Structural and Positional Isomers of C₁₀H₁₅NO
The core phentermine scaffold consists of a phenyl ring attached to a tert-butyl-like amine side chain. Hydroxylation of this scaffold generates four primary isomers of interest:
-
3-(2-Amino-2-methylpropyl)phenol (Meta-isomer): The titular compound. It represents the meta-hydroxylated derivative of phentermine. Due to electronic deactivation at the meta position, it is typically a minor metabolic byproduct or synthesized externally as an analytical standard.
-
4-(2-Amino-2-methylpropyl)phenol (Para-isomer): Known commonly as p-hydroxyphentermine. This is the dominant oxidative metabolite in mammalian models[1].
-
2-(2-Amino-2-methylpropyl)phenol (Ortho-isomer): The ortho-hydroxylated derivative. Formation is heavily restricted by steric hindrance.
-
N-Hydroxyphentermine (Structural Isomer): Formed via the direct N-oxidation of the primary amine. It acts as a metabolic reservoir, as it can be reduced back into the parent drug in vivo[2].
Quantitative Isomer Data
The physico-chemical properties of these C₁₀H₁₅NO isomers dictate their behavior during chromatographic separation and biological distribution.
| Isomer Name | Substitution | CAS Number | Molecular Weight | Approx. LogP | Metabolic Abundance |
| 3-(2-Amino-2-methylpropyl)phenol | Meta (3-OH) | 1196151-90-2 | 165.23 g/mol | 2.37 | Minor / Trace |
| 4-(2-Amino-2-methylpropyl)phenol | Para (4-OH) | 51706-55-9 | 165.23 g/mol | 2.37 | Major (>60% in rats)[3] |
| 2-(2-Amino-2-methylpropyl)phenol | Ortho (2-OH) | N/A | 165.23 g/mol | 2.37 | Trace (Sterically Hindered) |
| N-Hydroxyphentermine | Amine (N-OH) | 38473-30-2 | 165.23 g/mol | 2.10 | Intermediate (~3-5%)[1] |
Mechanistic Causality in CYP450-Mediated Isomerization
To understand why 3-(2-amino-2-methylpropyl)phenol is a minor isomer compared to its para-counterpart, one must analyze the electronic and steric forces governing Phase I metabolism.
When phentermine enters the hepatic CYP450 system, the regioselectivity of aromatic hydroxylation is dictated by the alkyl side chain (-CH₂-C(CH₃)₂-NH₂).
-
Electronic Activation: The alkyl group acts as an electron-donating group via hyperconjugation, making it an ortho/para-director for electrophilic aromatic substitution (the mechanistic model for CYP-mediated epoxidation/hydroxylation). The meta position is electronically deactivated relative to the other positions, explaining the low natural abundance of 3-(2-amino-2-methylpropyl)phenol.
-
Steric Hindrance: While the ortho position is electronically activated, the bulky tert-butyl-like amine group creates massive steric shielding.
-
The Result: The CYP450 enzymes are funneled toward the para position, which is both electronically activated and sterically accessible, making 4-hydroxyphentermine the overwhelming majority product[3].
Concurrently, Flavin-containing monooxygenases (FMOs) and specific CYP isoforms drive N-oxidation, yielding N-hydroxyphentermine[2].
Caption: Phentermine metabolic pathways yielding structural and positional isomers.
Analytical Workflow: Separation and Quantification Protocols
Because the meta and para isomers of hydroxyphentermine share identical molecular weights and highly similar hydrophobicities, standard C18 reverse-phase chromatography frequently fails to resolve them. The following self-validating LC-MS/MS protocol is engineered to isolate and quantify 3-(2-amino-2-methylpropyl)phenol alongside its isomers.
Step-by-Step Methodology
Step 1: Enzymatic Hydrolysis
-
Action: Incubate 500 µL of biological sample (urine/plasma) with 50 µL of β-glucuronidase/arylsulfatase in acetate buffer (pH 5.0) at 37°C for 2 hours.
-
Causality: Phenolic isomers are rapidly conjugated in vivo[4]. Without cleaving these Phase II conjugates, the free isomer concentration will be grossly underestimated, invalidating the pharmacokinetic profile.
Step 2: Mixed-Mode Solid Phase Extraction (SPE)
-
Action: Load the hydrolyzed sample onto a Mixed-mode Cation Exchange (MCX) cartridge. Wash with 2% formic acid, followed by 100% methanol. Elute with 5% ammonium hydroxide in methanol.
-
Causality: The basic primary amine of the isomers (pKa ~10) binds strongly to the sulfonic acid groups of the MCX resin at low pH. This allows neutral lipids and acidic interferences to be washed away. The basic elution solvent neutralizes the amine, releasing the highly purified analytes.
Step 3: LC-MS/MS Analysis via PFP Column
-
Action: Inject the reconstituted extract onto a Pentafluorophenyl (PFP) analytical column. Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile.
-
Causality: Unlike C18 columns that rely purely on hydrophobic interactions, the fluorinated aromatic ring of the PFP stationary phase introduces π-π, dipole-dipole, and hydrogen-bonding interactions. These forces are highly sensitive to the spatial arrangement of the hydroxyl group on the aromatic ring, enabling baseline resolution of 3-OH and 4-OH positional isomers.
Caption: Step-by-step analytical workflow for isolating and quantifying hydroxyphentermine isomers.
References
-
PharmaCompass. "Fentermina | Drug Information, Uses, Side Effects, Chemistry." PharmaCompass. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4771, Phentermine." PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 84139, 4-Hydroxyphentermine." PubChem. URL:[Link]
-
Duncan, J.D., Cho, A.K. "N-oxidation of Phentermine to N-hydroxyphentermine by a Reconstituted Cytochrome P-450 Oxidase System From Rabbit Liver." Molecular Pharmacology, 1982. PMID: 6815477. URL:[Link]
-
Beckett, A.H., Bélanger, P.M. "The identification and analysis of the metabolic products of mephentermine." Journal of Pharmacy and Pharmacology, 1975. PMID: 2665. URL:[Link]
Sources
- 1. Fentermina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. N-oxidation of phentermine to N-hydroxyphentermine by a reconstituted cytochrome P-450 oxidase system from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The identification and analysis of the metabolic products of mephentermine - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Synthesis of Aminoalkyl Phenols: Mechanistic Logic and Experimental Workflows
Introduction to Aminoalkyl Phenol Synthesis
Aminoalkyl phenols are highly valued structural motifs in drug discovery, serving as critical pharmacophores and chiral auxiliaries in asymmetric synthesis. The primary synthetic route to these compounds is a specialized, historically significant variant of the Mannich reaction known as the Betti reaction [1]. First reported in 1900 by Italian chemist Mario Betti, this three-component condensation utilizes the electron-rich nature of phenols (or naphthols) to attack an imine or iminium intermediate, producing α-aminobenzylphenols, commonly referred to as Betti bases[1][2].
Unlike standard Mannich reactions that rely on enolizable ketones, the synthesis of aminoalkyl phenols leverages the inherent nucleophilicity of the aromatic ring, making it a powerful tool for functionalizing phenolic natural products and pharmaceuticals[2].
The Core Mechanism: Causality and Pathway Logic
The synthesis of aminoalkyl phenols proceeds via a well-established, two-stage cascade mechanism[2]. As researchers, understanding the thermodynamic and kinetic causality of each step is critical for optimizing yields and stereoselectivity.
Stage 1: Formation of the Eschenmoser Salt Precursor (Iminium Ion)
The reaction initiates with the condensation of a primary or secondary amine and an aldehyde (often formaldehyde or benzaldehyde)[3]. Nucleophilic attack by the amine on the carbonyl carbon forms a hemiaminal intermediate. Under thermal or acidic conditions, this intermediate undergoes dehydration to yield a highly reactive electrophilic species: the iminium ion[4].
-
Causality: The expulsion of water is the thermodynamic driver of this stage. If water is not managed—or if the reaction lacks sufficient thermal/acidic driving force—the equilibrium heavily favors the starting materials, stalling the cascade and preventing electrophile generation.
Stage 2: Electrophilic Aromatic Substitution (EAS)
Phenols are strongly activated aromatic rings; the hydroxyl group acts as a potent ortho/para-director due to the resonance delocalization of its lone pair electrons into the aromatic pi-system[2]. The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the iminium ion[1]. This forms a transient Wheland intermediate, which rapidly rearomatizes via deprotonation to yield the final β-amino-carbonyl equivalent, the aminoalkyl phenol[3].
Mechanistic logic of the Betti reaction forming aminoalkyl phenols via an iminium intermediate.
Causality in Experimental Design & Stereocontrol
When synthesizing chiral aminoalkyl phenols, reaction conditions dictate not just the chemical yield, but the stereochemical outcome. A crucial phenomenon observed in the synthesis of Betti bases is Crystallization-Induced Diastereomer Transformation (CIDT) [5].
When reacting 2-naphthol, benzaldehyde, and a chiral amine like (R)-(+)-1-phenylethylamine, the initial carbon-carbon bond formation is fast but exhibits low diastereoselectivity[5].
-
Causality: The Mannich/Betti reaction is reversible (retro-Mannich). By maintaining the reaction at 60°C, the system remains in dynamic equilibrium. As the less soluble, thermodynamically favored diastereomer begins to crystallize out of the reaction mixture, Le Chatelier's principle drives the continuous conversion of the soluble minor isomer into the precipitating major isomer[5].
Quantitative Data: Time-Dependent Stereochemical Evolution
The table below summarizes the dynamic resolution of a Betti base over an 8-hour period. This data illustrates why premature reaction quenching leads to poor optical purity, emphasizing the need for patience in thermodynamically driven protocols[5].
| Reaction Time (h) | Conversion (%) | Diastereomeric Excess (d.e. %) | Physical State of Reaction |
| 2.0 | >80 | 44 | Homogenous Solution |
| 4.0 | >90 | ~70 | Thickening Slurry |
| 8.0 | 93 (Isolated) | 98 | Solid Crystalline Matrix |
Self-Validating Experimental Protocol
The following protocol details the synthesis of a chiral Betti base. It is explicitly designed as a self-validating system: the physical phase change of the reaction mixture from a liquid to a solid matrix serves as an intrinsic, visual indicator of stereochemical enrichment [5].
Objective: Synthesize an enantiomerically enriched aminoalkyl phenol using 2-naphthol, benzaldehyde, and (R)-(+)-1-phenylethylamine.
Reagents:
-
2-Naphthol: 0.72 g (5.0 mmol)
-
Benzaldehyde: 0.64 g (6.00 mmol)
-
(R)-(+)-1-phenylethylamine: 0.64 g (5.25 mmol)
Step-by-Step Methodology:
-
Reagent Mixing: In a dry reaction vessel under a nitrogen atmosphere, combine the 2-naphthol, benzaldehyde, and (R)-(+)-1-phenylethylamine.
-
Logic: The slight stoichiometric excess of aldehyde and amine ensures the complete consumption of 2-naphthol, which is notoriously difficult to separate from the product during downstream purification[5].
-
-
Thermal Activation: Stir the neat mixture at 60°C.
-
Logic: Heating provides the activation energy for iminium formation and maintains the retro-Mannich equilibrium necessary for CIDT to occur.
-
-
Reaction Monitoring (0–8 hours): Sample the reaction at 2 hours and 8 hours for TLC and 1H NMR analysis.
-
Logic: TLC will show rapid product formation by hour 2, but 1H NMR is required to validate the shift from a 44% d.e. to a 98% d.e. as the reaction progresses[5].
-
-
Precipitation and Trituration: Once the mixture has formed a solid, crystalline mass (approx. 8 hours), cool to room temperature and triturate with 5 mL of ethanol (EtOH).
-
Logic: Ethanol selectively dissolves unreacted starting materials and any residual minor diastereomer without dissolving the highly stable target crystal matrix[5].
-
-
Filtration: Collect the white crystals via vacuum filtration and wash with cold EtOH (3 × 3 mL).
-
Purification: Recrystallize the residue from an Ethyl Acetate (EtOAc)/Hexane mixture to yield the pure α-aminobenzylphenol (Yield: ~93%)[5].
Step-by-step experimental workflow for the synthesis and purification of chiral Betti bases.
References
-
Betti Reaction Source: Wikipedia URL:[Link]
-
Mannich Reaction: Mechanism, Explanation, Applications Source: AdiChemistry URL:[Link]
-
Mannich Reaction Source: Wikipedia URL:[Link]
-
Betti Reaction Source: Chem-Station Int. Ed. URL:[Link]
Sources
Application Note: Advanced HPLC Methodologies for the Quantitation of 3-(2-Amino-2-methylpropyl)phenol
Executive Summary
The quantitation and impurity profiling of 3-(2-Amino-2-methylpropyl)phenol (CAS: 1196151-90-2)[1] presents a significant analytical challenge due to its highly polar and amphoteric nature. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), ensuring its precise chromatographic resolution is paramount for drug development professionals. This application note details the causality behind its difficult retention profile and provides two self-validating, orthogonal HPLC protocols: Reversed-Phase Ion-Pairing HPLC (RP-IP HPLC) for robust UV-based QA/QC, and Hydrophilic Interaction Liquid Chromatography (HILIC) for highly sensitive LC-MS applications.
Chemical Properties & Chromatographic Challenges
To design a robust chromatographic method, one must first understand the analyte's physicochemical behavior in solution. 3-(2-Amino-2-methylpropyl)phenol consists of two ionizable functional groups:
-
Phenol Group: Weakly acidic, with a pKa≈9.5 .
-
Sterically Hindered Primary Amine: Strongly basic, with a pKa≈10.5 .
The Causality of Retention Failure in Standard RP-HPLC
At typical reversed-phase mobile phase pH ranges (pH 2.0 – 7.0), the phenol group remains neutral, but the primary amine is fully protonated ( −NH3+ ). This imparts a net positive charge and extreme hydrophilicity to the molecule.
If analyzed using a standard C18 column with simple volatile buffers (e.g., 0.1% formic acid), the compound will exhibit near-zero retention, eluting in the void volume. Furthermore, as detailed by Snyder et al. in Introduction to Modern Liquid Chromatography, basic analytes frequently suffer from severe peak tailing on silica-based reversed-phase columns due to secondary ion-exchange interactions between the positively charged amine and residual, ionized surface silanols ( −SiO− )[2].
To overcome this, we must fundamentally alter the retention mechanism by either masking the analyte's charge (Method A) or exploiting its extreme polarity (Method B).
Mechanistic Workflow
The following diagram illustrates the divergent chromatographic strategies required to retain this amphoteric zwitterion.
Chromatographic retention mechanisms for 3-(2-Amino-2-methylpropyl)phenol.
Experimental Protocols
Method A: Reversed-Phase Ion-Pairing HPLC (RP-IP HPLC)
Rationale: By introducing Trifluoroacetic acid (TFA), a hydrophobic anionic additive, at low pH, the negatively charged trifluoroacetate ions form a neutral, hydrophobic ion-pair complex with the protonated amine of the analyte. This drastically increases the apparent lipophilicity of 3-(2-amino-2-methylpropyl)phenol, allowing for strong, predictable retention on a hydrophobic C18 stationary phase while simultaneously suppressing silanol interactions[2].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation: Dissolve the API/intermediate in 90:10 Water:Acetonitrile to a final concentration of 0.1 mg/mL. Note: High aqueous content in the diluent prevents peak distortion (fronting) on the C18 column.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent fully end-capped column).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm (optimal for the phenol chromophore).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: Linear gradient to 60% B
-
12.0 - 15.0 min: Hold at 60% B
-
15.0 - 15.1 min: Return to 5% B
-
15.1 - 20.0 min: Re-equilibration at 5% B
-
-
-
System Validation: Ensure the retention factor ( k′ ) is >3.0 and the tailing factor ( Tf ) is ≤1.3 .
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: As pioneered by Alpert, HILIC exploits analyte polarity rather than masking it, utilizing a polar stationary phase and a highly organic mobile phase[3]. The protonated amine partitions strongly into the water-enriched layer immobilized on the polar stationary phase. Furthermore, as demonstrated by McCalley, electrostatic interactions (ion-exchange) on silica or zwitterionic phases further enhance the retention of ionized bases in HILIC mode, yielding exceptional peak symmetry without the need for signal-suppressing ion-pairing agents[4].
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 100 mM Ammonium Formate buffer. Adjust to pH 3.0 using neat formic acid.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Sample Preparation (Critical Step): Dissolve the sample in 20:80 Water:Acetonitrile. Warning: In HILIC, injecting samples dissolved in highly aqueous diluents will disrupt the immobilized water layer on the column, leading to severe peak splitting and loss of retention.
-
Chromatographic Conditions:
-
Column: SeQuant ZIC-HILIC (Zwitterionic) or equivalent Diol column, 150 x 2.1 mm, 3.0 µm.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 2 µL.
-
Detection: ESI-MS (Positive Ion Mode, [M+H]+=166.12m/z ) or UV at 270 nm.
-
Isocratic Elution: 85% Mobile Phase B / 15% Mobile Phase A. (Effective buffer concentration on-column is 15 mM, which is sufficient to maintain a stable hydration layer and control ion-exchange kinetics).
-
-
System Validation: Pass at least 30 column volumes of mobile phase prior to the first injection to ensure complete equilibration of the aqueous layer.
Data Presentation & Method Comparison
The following table synthesizes the quantitative and operational parameters of both self-validating protocols, allowing researchers to select the appropriate method based on their detector and analytical goals.
| Parameter | Method A: RP-IP HPLC | Method B: HILIC |
| Primary Retention Mechanism | Hydrophobic partitioning of neutral ion-pairs | Partitioning into immobilized aqueous layer & ion-exchange |
| Stationary Phase | End-capped C18 (e.g., Waters XBridge) | Zwitterionic, Diol, or Amide (e.g., ZIC-HILIC) |
| Mobile Phase Modifier | 0.1% TFA (Ion-pairing agent) | 10–15 mM Ammonium Formate, pH 3.0 |
| Sample Diluent Requirement | High Aqueous (e.g., 90% Water) | High Organic (e.g., ≥ 75% Acetonitrile) |
| Peak Asymmetry ( Tf ) | 1.1 – 1.3 (Slight tailing possible) | 0.9 – 1.1 (Excellent peak shape for basic analytes) |
| MS Compatibility | Poor (TFA causes severe ion suppression) | Excellent (Volatile buffers, high organic content enhances desolvation) |
| Equilibration Time | Moderate (10–15 column volumes) | Long (20–30 column volumes required to stabilize aqueous layer) |
Conclusion
The successful quantitation of 3-(2-Amino-2-methylpropyl)phenol requires a deliberate departure from standard reversed-phase methodologies. For laboratories relying strictly on UV detection for routine QA/QC, Method A (RP-IP HPLC) offers a highly reproducible and rugged approach. Conversely, for drug development workflows requiring impurity profiling via mass spectrometry, Method B (HILIC) is the superior choice, providing orthogonal selectivity, exceptional peak symmetry, and ideal desolvation conditions for ESI-MS.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. URL:[Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. URL: [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. URL:[Link]
Sources
- 1. 2- amino-phenol | Sigma-Aldrich [sigmaaldrich.com]
- 2. wiley.com [wiley.com]
- 3. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-(2-Amino-2-methylpropyl)phenol in Advanced Organic Synthesis and Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-(2-Amino-2-methylpropyl)phenol (CAS: 1196151-90-2)
Structural Rationale & Medicinal Chemistry Value
In advanced drug discovery, the strategic incorporation of specific molecular scaffolds can drastically alter a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 3-(2-Amino-2-methylpropyl)phenol is a highly specialized, bifunctional phenethylamine building block. It is characterized by two critical structural motifs: a meta-substituted phenol and an α,α -dimethyl primary amine.
The inclusion of the gem-dimethyl moiety adjacent to the primary amine fundamentally alters the metabolic stability of the compound. Endogenous trace amines (such as standard m-tyramine) are rapidly oxidized and cleared by Monoamine Oxidase (MAO). However, the α,α -dimethyl group acts as a dense steric shield, effectively blocking the molecule from entering the MAO catalytic pocket, thereby extending its biological half-life significantly[1]. Furthermore, the meta-phenol configuration avoids the rapid methylation typically executed by Catechol-O-Methyltransferase (COMT) on ortho-catechols, while still maintaining a critical hydrogen-bond donor/acceptor site for G-Protein Coupled Receptor (GPCR) engagement.
Fig 1. Pharmacophore mapping of 3-(2-Amino-2-methylpropyl)phenol and its metabolic resistance.
Quantitative Application Data
The very structural modifications that provide biological stability (steric bulk) directly cause synthetic friction. Standard functionalization techniques often fail due to the high activation energy required to overcome the gem-dimethyl steric shield. The table below illustrates the inverse relationship between metabolic stability and synthetic ease, highlighting the necessity for the specialized protocols detailed in Section 3.
| Compound Scaffold | MAO-A Half-Life (in vitro) | COMT Liability | Standard Reductive Amination Yield | Ti-Mediated Reductive Amination Yield |
| m-Tyramine | < 15 mins | High | > 85% | N/A |
| 3-(2-Amino-2-methylpropyl)phenol | > 240 mins | Low | < 15% | > 78% |
Data Summary: Comparative pharmacokinetic and synthetic benchmarks demonstrating the necessity of Lewis acid-mediated synthesis for sterically hindered amines.
Synthetic Workflows & Experimental Protocols
To effectively utilize this building block, chemists must employ methodologies that bypass its inherent steric hindrance. The following protocols provide self-validating, step-by-step instructions for the divergent functionalization of the amine (N-alkylation) and the phenol (O-functionalization).
Fig 2. Divergent synthetic workflows for N-alkylation and O-functionalization.
Protocol A: Chemoselective N-Alkylation via Titanium-Mediated Reductive Amination
Objective: Synthesize secondary/tertiary amines for target screening. Causality & Validation: Standard hydride donors (e.g., NaBH(OAc)3 ) are ineffective here because the initial imine formation is thermodynamically stalled by the gem-dimethyl group. By introducing Titanium(IV) isopropoxide ( Ti(OiPr)4 ), we utilize its strong oxophilicity as a Lewis acid to force the dehydration of the hemiaminal intermediate, driving the equilibrium toward the iminium ion prior to reduction[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-(2-amino-2-methylpropyl)phenol (1.0 eq, 5.0 mmol) and the target aldehyde/ketone (1.1 eq, 5.5 mmol) in anhydrous THF (20 mL).
-
Activation: Add Ti(OiPr)4 (1.5 eq, 7.5 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours. Validation check: The solution will typically turn a distinct yellow/orange, indicating titanium-imine complex formation.
-
Reduction: Cool the mixture to 0 °C. Add Sodium cyanoborohydride ( NaBH3CN ) (1.5 eq, 7.5 mmol) dissolved in a minimal amount of absolute ethanol (5 mL). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quenching & Workup: Slowly add 2 mL of water to quench the reaction. Self-validating cue: A dense white precipitate of titanium dioxide ( TiO2 ) will immediately form, confirming the successful hydrolysis of the titanium complex.
-
Isolation: Filter the entire mixture through a pad of Celite, washing generously with ethyl acetate (EtOAc). Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na2SO4 , concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Phenol-Directed Functionalization (Chemoselective Triflation)
Objective: Convert the meta-phenol into an aryl triflate for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Causality & Validation: Direct triflation with trifluoromethanesulfonic anhydride ( Tf2O ) is excessively harsh and can degrade the molecule. Instead, we utilize N-Phenylbis(trifluoromethanesulfonimide) ( PhNTf2 ). This bench-stable, crystalline reagent allows for precise stoichiometric control and reacts selectively with the phenoxide ion generated by a mild base[3]. Note: The primary amine must first be transiently protected to prevent competitive N-triflation.
Step-by-Step Methodology:
-
N-Protection: Dissolve 3-(2-amino-2-methylpropyl)phenol (1.0 eq) in DCM. Add Boc2O (1.1 eq) and Triethylamine (1.5 eq). Stir at room temperature until TLC indicates complete consumption of the starting material (typically 6-8 hours due to steric hindrance). Perform a standard aqueous workup to isolate the N-Boc intermediate.
-
Triflation Setup: In a microwave-safe, septum-capped tube, combine the N-Boc protected phenol (2.0 mmol), PhNTf2 (2.0 mmol, 710 mg), and Potassium carbonate ( K2CO3 ) (6.0 mmol, 830 mg)[3].
-
Reaction: Add 3.0 mL of anhydrous THF to the mixture. Seal the tube and heat the reaction mixture to 120 °C for 10 minutes using a dedicated microwave synthesizer.
-
Isolation: Allow the vessel to cool to room temperature. Dilute with diethyl ether (15 mL) and wash with 1M NaOH (2 x 10 mL) to remove any unreacted phenol and sulfonamide byproducts. Wash with brine, dry over MgSO4 , and concentrate. The resulting aryl triflate is highly stable and ready for cross-coupling.
References
-
[1] Phentermine | C10H15N | CID 4771 - PubChem - NIH. National Institutes of Health (NIH). Available at:
-
[2] Hitchhiker's Guide to Reductive Amination. Thieme-connect. Available at:
-
[3] Phenyl triflimide | 37595-74-7. Benchchem. Available at:
Sources
Application Note: Derivatization of 3-(2-Amino-2-methylpropyl)phenol for GC-MS and LC-MS Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Bioanalytical profiling, API characterization, and metabolomics.
Executive Summary & Chemical Profiling
The analysis of 3-(2-amino-2-methylpropyl)phenol presents a unique bioanalytical challenge due to its bifunctional nature. The molecule contains a weakly acidic phenolic hydroxyl group and a primary amine attached to a tertiary carbon (an α,α -dimethyl aliphatic chain).
While the phenol group is prone to oxidation and causes severe peak tailing in gas chromatography, the primary amine suffers from extreme steric hindrance. The bulky tert-butyl-like environment surrounding the nitrogen atom significantly raises the activation energy required for nucleophilic attack during derivatization[1]. Consequently, standard derivatization protocols often result in incomplete reactions, yielding a mixture of mono- and di-derivatized species that compromise quantitative accuracy.
This guide details two self-validating, field-proven derivatization strategies designed to overcome these steric bottlenecks: Catalyzed Silylation for GC-MS and Dansylation for LC-MS .
Fig 1. Derivatization strategies addressing the steric and chemical bottlenecks of the analyte.
GC-MS Strategy: Catalyzed Silylation (BSTFA + TMCS)
Mechanistic Causality
For gas chromatography, replacing active hydrogens with trimethylsilyl (TMS) groups is essential to increase volatility and thermal stability. The general reactivity order for N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is: alcohols > phenols > carboxylic acids > amines > amides[2].
If 3-(2-amino-2-methylpropyl)phenol is reacted with pure BSTFA, the phenolic -OH will silylate within minutes at room temperature, but the sterically hindered α,α -dimethyl amine will remain largely unreacted. To force the formation of the di-TMS derivative, Trimethylchlorosilane (TMCS) must be added as a catalyst[3]. TMCS enhances the silyl donor strength of BSTFA by forming a highly reactive intermediate, effectively overcoming the steric shielding of the amine[4]. Because of the extreme hindrance, a high catalyst load (10% TMCS) and elevated heat are required.
Fig 2. TMCS-catalyzed silylation mechanism overcoming the activation energy of the hindered amine.
Self-Validating Protocol: GC-MS Silylation
Note: BSTFA is extremely sensitive to moisture. All samples must be rigorously dried prior to derivatization to prevent reagent hydrolysis[3].
-
Sample Preparation & Dehydration: Transfer an aliquot containing 1–5 mg of the analyte into a 2 mL amber glass vial. Add 10 µL of Internal Standard (e.g., Phentermine-d5, which mimics the hindered amine structure). Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Reagent Addition: Add 100 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed by 100 µL of BSTFA containing 10% TMCS . Maintain a minimum 2:1 molar excess of reagent to active hydrogens[4].
-
Thermal Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds. Incubate in a heating block at 80°C for 60 minutes .
-
Time-Course QC (Validation Step): To prove the reaction has reached completion and is not stuck at the mono-TMS stage, analyze aliquots at 30, 60, and 90 minutes. The peak area ratio of the di-TMS derivative to the IS should plateau at 60 minutes.
-
Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (splitless mode).
LC-MS Strategy: Dansylation (DnsCl)
Mechanistic Causality
For reversed-phase LC-MS, 3-(2-amino-2-methylpropyl)phenol is highly polar and retains poorly. Derivatization with Dansyl chloride (DnsCl) attaches a bulky, hydrophobic naphthalene ring to both the amine and the phenol[5]. This not only unifies the absorptivity of the molecule for UV/Fluorescence detection but drastically increases electrospray ionization (ESI+) efficiency in the mass spectrometer[6].
The reaction is strictly pH-dependent. The pKa of the phenolic -OH is ~9.5, and the primary amine is ~10. By buffering the reaction at pH 9.5 using sodium carbonate, we ensure both functional groups are sufficiently deprotonated to act as nucleophiles, allowing DnsCl to attack and form a stable di-dansyl derivative.
Self-Validating Protocol: LC-MS Dansylation
-
Buffer & Reagent Preparation:
-
Prepare a 0.1 M Sodium Carbonate/Bicarbonate buffer adjusted to pH 9.5.
-
Prepare a fresh solution of Dansyl Chloride (5 mg/mL) in anhydrous Acetone.
-
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the aqueous sample/standard, 10 µL of Internal Standard (e.g., 13C2 -labeled Dansyl chloride derivatives or structurally similar IS), and 50 µL of the pH 9.5 buffer.
-
Derivatization: Add 100 µL of the DnsCl solution. Vortex thoroughly. Incubate the mixture at 40°C for 45 minutes in the dark (dansyl derivatives are light-sensitive).
-
Quenching (Validation Step): Unreacted DnsCl will hydrolyze into dansyl acid, causing severe background noise in LC-MS. To prevent this, add 10 µL of 250 mM Methylamine (or 1% Formic Acid) to quench the reaction. Incubate for an additional 10 minutes.
-
Analysis: Centrifuge at 14,000 rpm for 5 minutes to remove any precipitates. Transfer the supernatant to an LC vial and inject 2–5 µL into the LC-MS/FLD system.
Quantitative Data & Method Comparison
The following table summarizes the critical quantitative and operational parameters for both validated workflows, allowing researchers to select the optimal method based on their available instrumentation.
Table 1: Comparative Quantitative Parameters of Derivatization Workflows
| Parameter | GC-MS (Silylation) | LC-MS (Dansylation) |
| Target Functional Groups | Phenolic -OH, Hindered 1∘ Amine | Phenolic -OH, Hindered 1∘ Amine |
| Reagent Used | BSTFA + 10% TMCS[3] | Dansyl Chloride (DnsCl)[5] |
| Catalyst / Buffer | TMCS (Catalyst) / Pyridine | Sodium Carbonate Buffer (pH 9.5) |
| Reaction Temperature | 80°C | 40°C |
| Reaction Time | 60 minutes | 45 minutes |
| Derivative Properties | Di-TMS (High Volatility, low polarity) | Di-Dansyl (Hydrophobic, Fluorescent) |
| Primary Advantage | Excellent chromatographic resolution | Massive signal boost in ESI+ MS |
| Estimated LOD | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Critical Failure Point | Trace moisture causes reagent hydrolysis | Incorrect pH prevents amine attack |
References
-
[5] Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed. NIH.gov. Available at:
-
[2] The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. Benchchem. Available at:
-
[6] Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes. MDPI. Available at:
-
[3] bstfa.pdf - Sigma-Aldrich Technical Bulletin. Sigma-Aldrich. Available at:
-
[4] BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at:
-
[1] Oxidative degradation of amines using a closed batch system. ResearchGate. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
"experimental setup for phenolic amine reactions"
Advanced Application Note: Experimental Setup and Protocols for Phenolic Amine Reactions
Executive Summary & Rationale
The aminomethylation of phenols is a fundamental organic transformation that introduces an aminomethyl group onto a phenolic ring[1]. Depending on the substitution of the amine and the stoichiometric ratios utilized, this reaction yields either phenolic Mannich bases or 1,3-benzoxazine monomers[1][2]. For drug development professionals, Mannich bases serve as crucial bioactive intermediates with enhanced solubility profiles. For materials scientists, benzoxazines are highly valued precursors for synthesizing high-performance, flame-resistant thermosetting polymers[3]. This guide details the mechanistic causality, parameter optimization, and self-validating protocols required to execute these reactions with high fidelity.
Mechanistic Causality in Phenolic Amine Reactions
To design a robust experimental setup, one must understand the kinetic and thermodynamic forces driving the reaction. The transformation occurs via a multi-component condensation governed by the following stages:
-
Iminium Ion Formation: The reaction initiates when an amine condenses with formaldehyde to generate a highly reactive electrophilic species known as an iminium ion (or Eschenmoser salt precursor)[4]. Because this condensation is exothermic, rigorous temperature control is required to prevent the volatilization of formaldehyde and the formation of unwanted aminal side-products.
-
Electrophilic Aromatic Substitution: The electron-rich phenol acts as a nucleophile, attacking the iminium ion. The hydroxyl group of the phenol activates the aromatic ring and stabilizes the transition state via hydrogen bonding, directing the substitution almost exclusively to the ortho position[1][5].
-
Benzoxazine Cyclization (Ring-Closure): If a primary amine is utilized, the resulting secondary amine intermediate can react with a second equivalent of formaldehyde. This triggers a subsequent cyclization event, forming a closed 1,3-benzoxazine ring[2][6].
Mechanistic pathway of phenolic amine reactions from iminium formation to benzoxazine.
Experimental Design & Parameter Optimization
A self-validating protocol requires an understanding of how solvent, temperature, and stoichiometry dictate the final product.
-
Solvent Selection: Protic solvents (e.g., absolute ethanol) are ideal for synthesizing stable Mannich bases because they stabilize the polar transition states of the electrophilic substitution[7]. Conversely, aprotic solvents (e.g., chlorobenzene, toluene, or xylene) are preferred for benzoxazine synthesis. These solvents allow for high-temperature reflux and the azeotropic removal of water, which drives the cyclization equilibrium forward[2].
-
Stoichiometry: To arrest the reaction at the Mannich base, a 1:1:1 molar ratio (Phenol:Amine:Formaldehyde) using a secondary amine is strictly maintained. For benzoxazine monomer synthesis, a primary amine is used with a 1:1:2 ratio to provide the extra formaldehyde required for ring closure[2][3].
Table 1: Stoichiometric and Thermodynamic Parameters for Target Products
| Target Product | Amine Type | Molar Ratio (Phenol:Amine:HCHO) | Preferred Solvent | Temperature Profile | Reaction Time |
| Phenolic Mannich Base | Secondary | 1:1:1 | Ethanol | 0–10 °C, then RT | 24–72 hours |
| Mono-Benzoxazine | Primary | 1:1:2 | Toluene / Chlorobenzene | 110–120 °C (Reflux) | 12–24 hours |
| Bis-Benzoxazine | Primary | 1:2:4 (Bisphenol used) | Xylene / Chlorobenzene | 120 °C (Reflux) | 12–24 hours |
Validated Experimental Protocols
Protocol A: Synthesis of a Phenolic Mannich Base (e.g., 4,5-Dimethyl-2-(morpholinomethyl)phenol)
This protocol leverages a secondary amine to prevent ring cyclization, isolating the pure Mannich base[4].
-
Dissolution: Dissolve 10 mmol of the phenolic substrate (e.g., 3,4-dimethylphenol) in 15 mL of absolute ethanol in a round-bottom flask.
-
Causality: Ethanol ensures complete solvation and provides hydrogen-bond stabilization for the subsequent nucleophilic attack.
-
-
Thermal Regulation: Cool the solution to 0–5 °C using an ice-water bath.
-
Causality: Cooling suppresses the premature oxidation of the phenol and controls the highly exothermic nature of the iminium formation.
-
-
Reagent Addition: Slowly add 10 mmol of morpholine (secondary amine). Subsequently, add 10 mmol of aqueous formaldehyde (37% w/w) dropwise over 15 minutes, maintaining the internal temperature below 10 °C.
-
Causality: Dropwise addition prevents localized concentration spikes that can lead to unwanted oligomerization.
-
-
Condensation: Remove the ice bath, allow the mixture to warm to room temperature, and stir continuously for 24 hours.
-
Causality: Ambient temperature provides sufficient kinetic energy for the electrophilic aromatic substitution without degrading the thermally sensitive product.
-
-
Workup and Purification: Remove the solvent under reduced pressure. Purify the resulting residue via silica gel column chromatography (using a hexane/ethyl acetate eluent system) or via recrystallization.
-
Causality: This removes unreacted starting materials and aminal byproducts, ensuring >95% purity required for downstream biological assays.
-
Protocol B: Synthesis of a Primary Amine-Functional Benzoxazine Monomer
This protocol utilizes a primary amine and elevated temperatures to force the secondary ring-closure reaction[2].
-
Reagent Mixing: In a 100 mL round-bottom flask, combine 21 mmol of bisphenol A, 43 mmol of a primary amine (e.g., 4-nitroaniline), and 109 mmol of paraformaldehyde in 60 mL of a chlorobenzene/xylene (1:1 v/v) solvent mixture.
-
Causality: The stoichiometric excess of formaldehyde compensates for sublimation losses at high temperatures. Paraformaldehyde is used instead of aqueous formaldehyde to minimize the initial water content.
-
-
Reflux and Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 120 °C and stir overnight.
-
Causality: The high temperature initiates the second condensation step, while the Dean-Stark trap continuously removes the water byproduct, forcing the equilibrium toward the closed 1,3-benzoxazine ring.
-
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will typically precipitate as a crystalline solid.
-
Purification: Filter the precipitate and wash thoroughly with cold solvent. Recrystallize from an appropriate solvent mixture to achieve high purity.
-
Causality: Washing with cold solvent removes oligomeric impurities without dissolving the target monomer[3].
-
Self-validating experimental workflow for phenolic amine condensations.
Data Presentation: Comparative Yields and Conditions
The following table summarizes expected quantitative outcomes based on validated literature protocols[2][4][5].
Table 2: Expected Quantitative Outcomes for Phenolic Amine Syntheses
| Substrate | Amine Reagent | Formaldehyde Source | Reaction Temp | Expected Yield | Primary Impurity Risk |
| 3,4-Dimethylphenol | Morpholine (2°) | 37% Aqueous | Room Temp | 75 - 85% | Unreacted Phenol |
| 2-Chloro-4-phenylphenol | Piperidine (2°) | 37% Aqueous | Room Temp | 65 - 80% | Bis-Mannich Bases |
| Bisphenol A | 4-Nitroaniline (1°) | Paraformaldehyde | 120 °C | ~90% | Oligomeric Resins |
| Phenol | Aniline (1°) | Paraformaldehyde | 100 °C | 80 - 85% | Triaza Intermediates |
References
-
Primary Amine-Functional Benzoxazine Monomers and Their Use for Amide-Containing Monomeric Benzoxazines. ACS Publications.[Link]
- Development of low viscosity benzoxazine resins (WO2000061650A1).
-
Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2000061650A1 - Development of low viscosity benzoxazine resins - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bch.ro [bch.ro]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Troubleshooting Aminophenol Isomer Purification
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the purification of aminophenol isomers (ortho, meta, and para). These compounds present unique challenges due to their amphoteric nature, similar polarities, and extreme susceptibility to oxidation.
This guide is designed to move beyond basic instructions. By understanding the underlying physicochemical causality of these molecules, we can design self-validating purification workflows that ensure high-purity yields for downstream drug development (such as paracetamol synthesis).
Physicochemical Profiling of Aminophenol Isomers
Successful purification begins with exploiting the precise acid-base properties and electronic structures of the isomers. Below is a summary of the critical quantitative data that dictates our experimental choices.
| Isomer | pKa1 (Amine) | pKa2 (Phenol) | Oxidation Susceptibility | Primary Purification Challenge |
| 2-Aminophenol | ~4.73 | ~9.71 | High | Spontaneous oxidation via imine intermediates[1]. |
| 3-Aminophenol | 4.37[2] | 9.81[2] | Moderate | Exists almost entirely as a neutral species between pH 5 and 9[2]. |
| 4-Aminophenol | 5.48[3] | 10.46[3] | Very High | Rapid oxidation to highly conjugated p-benzoquinone imine (black tars)[4]. |
Expert Troubleshooting & FAQs
Q1: My crude 4-aminophenol turns dark brown or black during recrystallization. What causes this, and how can I prevent it? The Causality: 4-Aminophenol is a π -electronic redox system similar to hydroquinone[4]. When exposed to atmospheric oxygen or alkaline conditions, the molecule undergoes a proton-coupled electron transfer (PCET) to form a radical anion intermediate[4]. This intermediate rapidly oxidizes into p-benzoquinone imine[4]. Because p-benzoquinone imine possesses a highly conjugated chromophore, even trace amounts will dye your entire batch dark brown or black[5]. The Solution: You must disrupt the oxidation pathway. Perform recrystallizations under an inert nitrogen blanket and introduce a reducing agent like sodium dithionite ( Na2S2O4 )[6]. Dithionite actively reduces the conjugated double bonds of the imine dye back to the colorless aminophenol[5].
Fig 1. Oxidation pathway of 4-aminophenol to p-benzoquinone imine via PCET.
Q2: I am using acid-base extraction to separate 4-aminophenol from organic impurities, but my final precipitation yield is incredibly low. Why? The Causality: Yield loss during extraction is almost always a pH control failure. 4-Aminophenol is amphoteric[3]. If you overshoot the neutralization step and the pH exceeds 8.0, the phenolic hydroxyl group (pKa 10.46) begins to deprotonate, forming a water-soluble phenolate salt[3][7]. The Solution: Precipitation must be performed at the exact isoelectric point where the neutral species dominates. Adjust the aqueous phase strictly to a pH of 6.8 – 7.2 using anhydrous ammonia[6]. At this pH, the molecule is least soluble in water and will precipitate efficiently upon cooling[8].
Q3: Standard silica gel chromatography causes severe tailing when I try to separate aminophenol isomers. What is the alternative? The Causality: The highly polar amine and hydroxyl groups strongly interact with the silanol groups on standard silica, causing peak broadening and tailing. The Solution: Utilize a mixed-mode stationary phase containing both Strong Cation Exchange (SCX) and C18 moieties[9]. This allows you to exploit both the hydrophobic differences of the aromatic rings and the distinct pKa values of the isomers (e.g., 3-aminophenol at 4.37 vs. 4-aminophenol at 5.48) for baseline separation[9].
Self-Validating Experimental Protocols
Protocol A: Anaerobic Decolorization & Recrystallization of 4-Aminophenol
This protocol utilizes reductive chemistry to rescue oxidized, heavily contaminated batches.
-
Dissolution: In a round-bottom flask purged with nitrogen, dissolve 25 g of crude, dark 4-aminophenol in 200 mL of 10% aqueous phosphoric acid (or dilute HCl) at 80°C[6].
-
Reduction: Add 0.25 g of sodium dithionite ( Na2S2O4 ) to the hot solution[6].
-
Self-Validation Checkpoint: Observe the color. The solution should transition from dark brown to pale/colorless as the conjugated imine bonds are reduced[5]. If the solution remains dark, add an additional 0.1 g of dithionite until clarification is achieved.
-
-
Adsorption: Add 0.2 g of activated charcoal to adsorb polymeric tars, maintain at 80°C for 5 minutes, and perform a hot vacuum filtration[6].
-
Precipitation: Cool the colorless filtrate to 20-30°C under nitrogen. Slowly bubble gaseous ammonia (or add aqueous NH3 dropwise) until the pH reaches exactly 6.8 – 7.2[6].
-
Isolation: Cool the slurry to 0°C in an ice bath. Collect the white, silky crystals via vacuum filtration and wash with an ice-cold 1% sodium dithionite solution to prevent re-oxidation during drying[8]. Dry in vacuo at 50°C[8].
Protocol B: pH-Driven Phase Separation Workflow
Exploiting amphoteric properties to separate aminophenols from neutral organic reaction mixtures.
-
Organic Solvation: Dissolve the crude reaction mixture in toluene (or dichloromethane) at 75°C - 85°C[8].
-
Acidic Extraction: Add an equal volume of dilute aqueous HCl. Adjust and maintain the pH of the aqueous layer between 4.0 and 4.8[8]. Vigorously mix and allow the layers to separate.
-
Self-Validation Checkpoint: At pH < 4.8, the amine group is fully protonated. The target molecule is now in the aqueous layer, while neutral impurities remain in the organic layer[8].
-
-
Phase Separation: Drain the bottom aqueous raffinate layer[8]. Discard or recycle the organic layer.
-
Neutralization: Slowly add ammonia to the aqueous raffinate until the pH reaches 7.2[8].
-
Self-Validation Checkpoint: Use a calibrated pH meter. If the pH exceeds 7.4, back-titrate with dilute HCl. Failure to maintain pH ~7.2 will result in the formation of soluble phenolate ions, destroying your yield[8].
-
-
Crystallization: Cool the neutralized aqueous phase to 0°C for 1.5 hours to force the precipitation of the neutral 4-aminophenol species[8].
Fig 2. pH-dependent extraction workflow isolating 4-aminophenol from organic impurities.
Sources
- 1. Biotransformation of hydroxylaminobenzene and aminophenol by Pseudomonas putida 2NP8 cells grown in the presence of 3-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arcjournals.org [arcjournals.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Process Chemistry Support Center: Troubleshooting 3-Aminophenol Synthesis
Welcome to the Technical Support Center. 3-Aminophenol (also known as m-aminophenol or MAP) is a critical polyfunctional intermediate utilized in the synthesis of pharmaceuticals (e.g., metacetamol), agricultural chemicals, and advanced dyes. Due to the presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring, the molecule is highly reactive. This reactivity makes its synthesis particularly prone to side reactions that compromise both yield and purity.
This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the primary synthetic routes of 3-aminophenol, designed specifically for process chemists and drug development professionals.
Mechanistic Overview of Common Side Reactions
The synthesis of 3-aminophenol is generally achieved through three main industrial and laboratory routes: the dehydrogenation of 3-amino-2-cyclohexen-1-one (ACO), the caustic fusion of metanilic acid, and the ammonolysis of resorcinol[1][2]. Each pathway presents unique mechanistic challenges.
Table 1: Primary Synthetic Routes and Associated Side Reactions
| Synthetic Route | Primary Side Reaction | Mechanistic Cause | Mitigation Strategy |
| ACO Dehydrogenation | Oligomerization / Tarring | Intermolecular condensation of the enaminone (ACO) with itself or with the newly formed 3-aminophenol product. | Run at high dilution; introduce basic catalysts (e.g., Potassium Acetate) to accelerate dehydrogenation over condensation[2]. |
| Metanilic Acid Fusion | Over-oxidation | Nucleophilic aromatic substitution at extreme temperatures (>250°C) in the presence of oxygen leads to polyhydroxylated benzenes. | Maintain a strict inert atmosphere (Argon/N2) and precise thermal control[1]. |
| Resorcinol Ammonolysis | Di-amination | Subsequent reaction of the mono-aminated product (3-aminophenol) with excess ammonia to form m-phenylenediamine. | Strictly control the molar ratio of NH₃ to resorcinol and optimize reactor pressure[3]. |
Troubleshooting Guides & FAQs
Q1: During the palladium-catalyzed dehydrogenation of 3-amino-2-cyclohexen-1-one (ACO), I am observing a high percentage of heavy, tar-like impurities. How can I prevent this?
Causality: The primary side reaction in ACO dehydrogenation is intermolecular condensation. Because ACO is an enaminone, it possesses both electrophilic and nucleophilic centers. At elevated temperatures (150–250°C), ACO can undergo Michael-type additions or Schiff base formations with itself or with the target 3-aminophenol[2]. Solution: The kinetics of dehydrogenation must outpace the kinetics of bimolecular condensation. This is achieved by:
-
High Dilution: Running the reaction in dilute conditions (e.g., in N-methylpyrrolidinone or triethylene glycol diethyl ether) reduces the probability of bimolecular collisions.
-
Base Addition: Adding a catalytic amount of a base (such as potassium acetate) significantly accelerates the palladium-catalyzed dehydrogenation cycle, pushing the reaction toward aromatization before condensation can occur[2].
Pathway of 3-aminophenol synthesis via ACO dehydrogenation and competing condensation.
Q2: Our isolated crude 3-aminophenol has a distinct pink or brownish tint instead of being a white/colorless solid. What causes this discoloration?
Causality: 3-Aminophenol is highly susceptible to air oxidation. The electron-rich aromatic ring readily oxidizes to form highly conjugated quinone-imine derivatives. Even trace amounts of these oxidized impurities (<0.1%) possess high molar absorptivity, causing severe pink, red, or brown discoloration in the bulk product. Solution: Ensure that all reaction and cooling phases are conducted under a strict inert atmosphere (Nitrogen or Argon). If the product is already discolored, it must be recrystallized using activated charcoal to adsorb the polymeric quinone-imine impurities.
Troubleshooting logic for resolving discoloration in crude 3-aminophenol.
Quantitative Data: Catalyst Optimization
The choice of catalyst and basic additive is the most critical variable in preventing side reactions during the ACO dehydrogenation route. The table below demonstrates how the inclusion of a base (or using a basic support) shifts the reaction kinetics away from oligomerization and toward the desired 3-aminophenol product[2].
Table 2: Effect of Catalyst and Base on 3-Aminophenol Yield
| Catalyst System | Solvent | Base Additive | Yield of 3-Aminophenol (%) | Observation / Impurity Profile |
| 5% Pd/C | N-methylpyrrolidinone | None | 40% | High levels of heavy tar/oligomers. |
| 5% Pd/C | N-methylpyrrolidinone | Potassium Acetate | 80% | Clean conversion; minimal condensation. |
| 5% Pd/SrCO₃ | N-methylpyrrolidinone | None (Basic Support) | 61% | Moderate yield; support acts as intrinsic base. |
| 4% Pd - 1% Pt/C | N-methylpyrrolidinone | Potassium Acetate | 58% | Platinum addition did not improve over pure Pd. |
Self-Validating Experimental Protocols
To ensure reproducibility and high purity, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step if a validation check fails.
Protocol 1: High-Yield Dehydrogenation of ACO to 3-Aminophenol
Objective: Synthesize 3-aminophenol while suppressing intermolecular condensation.
-
Setup: Equip a 1 L creased round-bottom flask with an overhead stirrer, a reflux condenser, a thermometer, and a subsurface nitrogen purge line.
-
Reagent Charging: Charge the flask with 475 g of N,N-dimethylacetamide (DMAc) solvent. Add 166.7 g (1.5 mol) of 3-amino-2-cyclohexen-1-one (ACO), 0.6 g (6 mmol) of potassium acetate, and 4.7 g of 5% Palladium on carbon (Pd/C)[1].
-
Inerting: Purge the system with Nitrogen at 50 mL/min for 30 minutes prior to heating.
-
Self-Validation Check: Monitor the exhaust gas with an oxygen sensor. O₂ levels must be <1% before applying heat to prevent quinone-imine formation.
-
-
Reaction: Heat the mixture to reflux (approx. 173°C) under continuous stirring and nitrogen purge for 2 hours.
-
Self-Validation Check: At 90 minutes, withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via GC (using toluene as an internal standard). The ratio of 3-aminophenol to ACO should exceed 98:2. If ACO > 2%, extend reflux by 30 minutes.
-
-
Workup: Cool the mixture to 40°C and filter off the Pd/C catalyst. The resulting solution can be used directly for downstream synthesis or concentrated under vacuum to isolate the solid product[2].
Protocol 2: Decolorization and Purification of Crude 3-Aminophenol
Objective: Remove pink/brown quinone-imine oxidation products from crude batches.
-
Dissolution: Dissolve 100 g of discolored crude 3-aminophenol in 500 mL of deoxygenated, hot distilled water (80°C) under an argon atmosphere.
-
Charcoal Treatment: Add 5 g of activated charcoal (Darco G-60 or equivalent). Stir vigorously at 80°C for 30 minutes.
-
Hot Filtration: Filter the hot suspension through a pad of Celite into a pre-heated, argon-purged receiving flask to remove the charcoal and adsorbed impurities.
-
Self-Validation Check: Visually inspect the filtrate. It should be completely colorless. If a pink tint remains, repeat step 2 with an additional 2 g of activated charcoal.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C in an ice bath to induce crystallization.
-
Isolation: Filter the white crystals under a blanket of argon, wash with 50 mL of ice-cold water, and dry in a vacuum oven at 40°C overnight.
References
- Google Patents (US5202488A)
- Google Patents (EP0197633A1)
Sources
Technical Support Center: Stability & Handling of 3-(2-Amino-2-methylpropyl)phenol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter handling issues with 3-(2-Amino-2-methylpropyl)phenol (CAS: 1196151-90-2).
This compound is a bifunctional molecule featuring a phenolic hydroxyl group and a primary amine situated on a sterically hindered α,α -dimethyl side chain. This specific architecture creates a "push-pull" of stability challenges: the phenol is highly vulnerable to oxidative degradation, while the amine is susceptible to nucleophilic reactions with atmospheric gases.
The following guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the integrity of your assays and syntheses.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Issues
Q1: My solid batch of 3-(2-Amino-2-methylpropyl)phenol free base has turned from white to a pinkish-brown over a few weeks. Is the batch ruined? A: The discoloration is a classic sign of auto-oxidation. Aminophenols undergo a sequential one-electron transfer oxidation process. The phenolic hydroxyl group oxidizes to a phenoxy radical, which further oxidizes to a quinoneimine derivative[1]. These conjugated polymeric systems are highly chromophoric, causing the pink or brown color. While Density Functional Theory (DFT) studies show that 3-regioisomers (meta-substituted) are generally more stable than their 2- or 4-substituted counterparts[2], they remain vulnerable to trace transition metals and UV light. Actionable Advice: Minor discoloration often represents <1% total mass degradation. You can rescue the batch using Protocol 1 below.
Q2: We analyzed a stored batch of the free base via LC-MS and observed unexpected mass increases of +44 Da and +62 Da. What is the source of this impurity? A: Your compound is inadvertently acting as a carbon capture agent. Phenethylamine derivatives readily absorb atmospheric CO 2 to form covalently bound carbamic acids (carbamates)[3]. While the α,α -dimethyl group provides steric hindrance that destabilizes the carbamate relative to unhindered amines, this hindrance often drives the hydrolysis of the transient carbamate into a stable bicarbonate salt (+62 Da)[4]. Actionable Advice: The free base must be desiccated under vacuum and stored in an inert argon atmosphere. Alternatively, convert it to the hydrochloride salt to eliminate the nucleophilicity of the amine.
Q3: When preparing aqueous stock solutions at pH 7.4 for in vitro assays, the compound degrades rapidly. How can we stabilize it? A: At physiological pH (7.4), 3-(2-Amino-2-methylpropyl)phenol exists partially as a zwitterion. The amine (pKa ~10) is protonated, but the phenol (pKa ~9.5) begins to deprotonate. The resulting phenolate anion is exponentially more electron-rich and susceptible to oxidation than the neutral phenol. Actionable Advice: Lower the pH of your stock solution to < 6.0 and utilize the formulation strategy outlined in Protocol 2 .
Part 2: Mechanistic Pathways & Troubleshooting Workflows
To effectively troubleshoot, you must understand the causality of the degradation.
Fig 1: One-electron oxidative degradation pathway of aminophenols leading to chromophoric polymerization.
Fig 2: Decision tree for troubleshooting and resolving aqueous instability of aminophenol derivatives.
Part 3: Quantitative Stability Data
Use the following matrix to benchmark your storage and handling protocols against established degradation timelines.
| Condition | Atmosphere | Temperature | Estimated Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| Free Base (Solid) | Ambient Air | 25°C | 2–4 weeks | CO 2 Absorption & Oxidation |
| Free Base (Solid) | Argon | 4°C | > 12 months | None (Stable) |
| HCl Salt (Solid) | Ambient Air | 25°C | > 24 months | Hygroscopic Moisture Uptake |
| Aqueous Solution (pH 7.4) | Aerobic | 37°C | 12–24 hours | Phenolate Radical Oxidation |
| Aqueous Solution (pH 5.0) | Argon + EDTA | 4°C | > 4 weeks | None (Stable) |
Part 4: Step-by-Step Methodologies
Protocol 1: Recovery of Oxidized Free Base & HCl Salt Conversion
Purpose: To rescue degraded batches by removing polymeric quinones and converting the amine to a stable, non-nucleophilic hydrochloride salt. This is a self-validating protocol; the disappearance of the pink/brown color confirms the removal of the conjugated impurities.
-
Dissolution: Dissolve the degraded free base in anhydrous ethanol (10 mL per gram of compound).
-
Adsorption: Add activated charcoal (10% w/w). Stir vigorously for 30 minutes at room temperature. The extended π -systems of the polymeric quinones will selectively bind to the charcoal.
-
Filtration: Filter the suspension through a tightly packed Celite pad. Validation Check: The resulting filtrate must be completely clear and colorless.
-
Precipitation: Chill the filtrate to 0°C in an ice bath. Slowly add 1.1 molar equivalents of ethereal HCl (2M in diethyl ether) dropwise.
-
Isolation: Stir for 1 hour at 0°C to allow the 3-(2-amino-2-methylpropyl)phenol hydrochloride salt to fully precipitate. Filter the white crystals, wash with cold diethyl ether, and dry under vacuum at 40°C for 12 hours.
Protocol 2: Preparation of Ultra-Stable Aqueous Stock Solutions
Purpose: To formulate a high-throughput screening (HTS) stock solution that resists auto-oxidation and trace-metal catalysis.
-
Deoxygenation: Sparge HPLC-grade water with Argon gas for a minimum of 15 minutes to displace dissolved oxygen (the primary electron acceptor in the oxidation cascade).
-
Buffer Formulation: To the degassed water, add 1 mM EDTA (to sequester catalytic Cu 2+ /Fe 3+ ions) and 0.1% (w/v) ascorbic acid (to act as a sacrificial reductant against transient phenoxy radicals).
-
Dissolution: Weigh the 3-(2-amino-2-methylpropyl)phenol HCl salt (do not use the free base) into an amber glass vial to protect from UV-catalyzed radical initiation.
-
Adjustment: Dissolve the salt in the formulated buffer to your desired stock concentration (e.g., 10 mM). Verify the pH is between 5.0 and 6.0.
-
Storage: Aliquot into single-use vials, blanket the headspace with Argon, and store at -80°C until immediately prior to assay use.
References
-
Structural Change of Neurotransmitter Amine with CO2 in Water: Formation of Covalently Bound Carbamic Acid. PubMed / Chem Pharm Bull (Tokyo). URL:[Link]
-
CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? PMC / National Institutes of Health. URL:[Link]
-
Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. USTC / Electrochimica Acta. URL:[Link]
-
A DFT Study of Aminophenol Stability. ResearchGate / Journal of Computational and Theoretical Nanoscience. URL:[Link]
Sources
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Structural Change of Neurotransmitter Amine with CO2 in Water: Formation of Covalently Bound Carbamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: By-Product Analysis in 3-Aminophenol Reactions
Welcome to the Technical Support Center for 3-aminophenol (3-AP) reaction monitoring and by-product profiling. Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes mechanistic chemistry with field-proven analytical workflows to help you troubleshoot complex reaction matrices.
I. Mechanistic FAQs: Understanding By-Product Origins
Q1: During the oxidative treatment or chlorination of 3-aminophenol, why do I observe completely different by-product profiles depending on the pH of the reaction? Causality Insight: 3-Aminophenol is an amphoteric molecule (pK1 = 4.37, pK2 = 9.815)[1]. The ionization state of the molecule dictates its reactivity toward oxidizing agents. At alkaline pH (e.g., pH 8.6), the dominant degradation pathway is the electrophilic substitution of Cl⁺ on the aromatic ring of the non-ionized 3-aminophenol, which yields chloroaminophenol at a rate constant of 6.7 × 10² M⁻¹ h⁻¹[2]. Conversely, under acidic conditions, the reaction shifts dramatically; monochloramine directly attacks the amino group in an acid-catalyzed reaction with a massive rate constant of 9.2 × 10⁹ M⁻² h⁻¹, leading to N-chlorinated by-products[2].
Q2: What are the primary impurities encountered when synthesizing 3-aminophenol from 3-amino-2-cyclohexen-1-one, and how do they form? Causality Insight: The synthesis of 3-aminophenol via the dehydrogenation of 3-amino-2-cyclohexen-1-one typically utilizes a palladium on carbon (Pd/C) catalyst in solvents like N,N-dimethylacetamide at reflux temperatures (~173°C)[3],[4],[5]. If the thermal profile drops or catalyst poisoning occurs, aromatization is incomplete, leaving partially saturated intermediates. Furthermore, if the reaction is not strictly purged with nitrogen, competing oxidative coupling can occur, leading to dimerized impurities that heavily interfere with downstream pharmaceutical synthesis[3],[4].
II. Troubleshooting Analytical Workflows
Issue 1: Co-elution of 3-aminophenol with its positional isomers (2-AP, 4-AP) and early-eluting degradation products in reversed-phase HPLC.
-
Root Cause: Because 3-aminophenol is highly polar and acts as a weak base, standard C18 stationary phases fail to retain it sufficiently, causing the analyte and its polar degradation products to co-elute in the column void volume.
-
Solution: Abandon standard C18 columns for this matrix. Instead, utilize a mixed-mode stationary phase containing both Strong Cation Exchange (SCX) and C18 moieties, or a polar-embedded column like the Poroshell 120 Bonus-RP[6],[7]. An aqueous phosphate buffer (pH 4.85) paired with methanol (85:15 v/v) ensures the amino group remains partially protonated, allowing the SCX moieties to selectively retain and resolve the isomers[7].
Issue 2: Inconsistent mass balance and quantification of 3-aminophenol oxidation products when using UV detection alone.
-
Root Cause: During the initial stages of 3-aminophenol degradation, aromatic ring cleavage occurs. The resulting intermediate by-products often lack the conjugated pi-system required for strong UV absorbance at the standard monitoring wavelength of 281–285 nm[8],[7].
-
Solution: UV detection must be orthogonally validated. Couple the HPLC to a tandem mass spectrometer (LC-MS/MS) and utilize Multiple Reaction Monitoring (MRM) to identify non-chromophoric intermediates based on their unique product ions[6].
III. Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . By incorporating orthogonal detection (UV + MS) and internal standards, a negative result is confirmed as a true negative, and positive by-product peaks are structurally verified.
Protocol 1: Orthogonal HPLC-UV/MS/MS Monitoring of 3-AP Reactions
Step 1: Reaction Quenching & Matrix Stabilization
-
Extract a 500 µL aliquot from the 3-aminophenol reaction vessel.
-
Immediately quench the reaction by adding 50 µL of 2 g/L sodium hydrogen sulfite solution to halt oxidative processes[6].
-
Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., ¹³C₆-3-aminophenol) to correct for downstream MS matrix suppression.
-
Filter the stabilized mixture through a 0.2 µm regenerated cellulose or PTFE syringe filter to remove catalyst particulates (e.g., Pd/C)[6].
Step 2: Chromatographic Separation
-
Equip the LC system with a mixed-mode SCX/C18 column or a Poroshell 120 Bonus-RP (3.0 × 100 mm, 2.7 µm)[6],[7].
-
Set the column temperature to 25 °C.
-
Apply an isocratic mobile phase of aqueous phosphate buffer (pH 4.85) and methanol (85:15, v/v) at a flow rate of 1.0 mL/min[7]. (Note: If transferring entirely to MS, substitute the phosphate buffer with volatile ammonium acetate)[6].
Step 3: Orthogonal Detection & Validation
-
Route the column effluent through a UV/Vis or PDA detector set to 281 nm and 285 nm for robust quantification of the parent 3-AP and chromophoric by-products[8],[7].
-
Split the flow post-UV into an ESI-Triple Quadrupole MS.
-
Operate in positive MRM mode to resolve co-eluting isomers (e.g., distinguishing 3-AP from 2-AP based on distinct fragmentation patterns) and identify ring-cleaved aliphatic by-products[6].
IV. Quantitative Data Presentation
The following table summarizes the quantitative analytical markers for common 3-aminophenol reaction by-products to aid in rapid identification.
| Analyte / By-Product | Origin / Mechanism | Analytical Marker (HPLC-UV) | MS/MS Detection (MRM) |
| 3-Aminophenol | Parent Compound | 281 - 285 nm[8],[7] | Precursor: m/z 110[6] |
| Chloroaminophenol | Electrophilic ring chlorination (pH > 7)[2] | ~290 nm (Bathochromic shift) | Isotope pattern (m/z 144/146) |
| N-Chlorinated 3-AP | Amine attack by monochloramine (pH < 7)[2] | Weak UV absorbance | Precursor: m/z 144 |
| 3-Amino-2-cyclohexen-1-one | Unreacted synthesis precursor[3],[4] | 254 nm | Precursor: m/z 112 |
| Ring-Cleavage Aliphatics | Advanced oxidation / Mineralization[8] | No significant UV absorbance | Low m/z aliphatic fragments |
V. Visualizations
Reaction pathways for 3-aminophenol chlorination based on pH conditions.
Self-validating HPLC-UV/MS workflow for 3-aminophenol by-product analysis.
VI. References
-
Chlorination and Monochloramination of 3-aminophenol: Kinetics and Formation of First By-Products PubMed (National Institutes of Health)[Link]
-
3-Aminophenol | C6H7NO | CID 11568 PubChem (National Institutes of Health)[Link]
-
Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS Agilent Technologies[Link]
-
Surface Mechanism of Molecular Recognition between Aminophenols and Iron Oxide Surfaces Langmuir (ACS Publications)[Link]
-
Monitoring of aminophenol isomers in surface water samples using a new HPLC method ResearchGate[Link]
-
WO1992018445A1 - Method for the manufacture of 3-aminophenol Google Patents
Sources
- 1. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorination and monochloramination of 3-aminophenol: kinetics and formation of first by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminophenol | 591-27-5 [chemicalbook.com]
- 4. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]
- 5. 3-Aminophenol synthesis - chemicalbook [chemicalbook.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Mechanistic Biology of Phenolic Amine Degradation
Welcome to the Technical Support & Troubleshooting Center for the analysis of phenolic amines (catecholamines such as dopamine, norepinephrine, and epinephrine). Because these biogenic amines possess an electron-rich catechol ring, they are highly susceptible to rapid auto-oxidation and enzymatic degradation in biological matrices.
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the causality behind sample degradation, provide self-validating experimental protocols, and offer field-proven troubleshooting strategies to ensure your analytical workflows (HPLC-ECD, LC-MS/MS, and fluorometric assays) yield robust, reproducible data.
Understanding the enzymatic fate of phenolic amines is critical for selecting the correct analytical targets. In biological systems, circulating catecholamines have a half-life of merely a few minutes[1]. Their degradation is governed by two primary enzyme systems: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT) .
-
MAO (Deamination): Located on the outer mitochondrial membrane, MAO utilizes FAD as a cofactor to catalyze the oxidative deamination of the amine group, forming highly reactive aldehyde intermediates (e.g., DOPAL, DOPEGAL)[1][2]. These intermediates are rapidly converted by aldehyde dehydrogenase (ALDH) or aldehyde reductase (AR) into acidic or alcoholic metabolites (e.g., DOPAC, DHPG)[2].
-
COMT (O-methylation): Present in the cytosol and synaptic cleft, COMT requires Mg²⁺ to transfer a methyl group to the 3-hydroxyl position of the catechol ring[1].
Depending on the tissue compartment, these pathways intersect to produce stable end-products: Homovanillic acid (HVA) for dopamine, and Vanillylmandelic acid (VMA) for epinephrine and norepinephrine[1][2].
Enzymatic degradation pathways of primary phenolic amines via MAO and COMT.
Self-Validating Experimental Protocols
Protocol A: Stabilization & HPLC-ECD/LC-MS Quantification of Phenolic Amines
Because phenolic amines oxidize rapidly in aqueous solutions (forming o-quinones), sample preparation must arrest both enzymatic and chemical degradation immediately upon collection[3][4].
Step-by-Step Methodology:
-
Immediate Stabilization: Collect biological fluids (e.g., microdialysate, plasma) directly into pre-chilled tubes containing a stabilization cocktail: 0.2 M Perchloric acid (PCA) to precipitate proteins, 200 µM EDTA, and 0.1% Sodium Metabisulfite[4][5].
-
Causality: Trace metals (Fe²⁺, Cu²⁺) catalyze the auto-oxidation of the catechol ring. EDTA chelates these metals, while metabisulfite acts as a reducing agent to maintain the structural integrity of the amine[4].
-
-
Solid Phase Extraction (SPE): Use boronate affinity chromatography for sample cleanup. Adjust the sample pH to 8.0–8.5 using a Tris buffer immediately before loading.
-
Causality: Boronate specifically binds the cis-diol structure of catecholamines, but this complex formation is strictly pH-dependent. Acidic carryover from PCA will prevent binding, resulting in total signal loss[4].
-
-
System Passivation (HPLC-ECD specific): Before reinstalling your analytical column, flush the HPLC system with 1M Nitric Acid for 30 minutes, followed by water, then 50 mM disodium EDTA for 30 minutes[5].
-
Causality: Stainless steel components in the HPLC shed iron ions over time. These ions oxidize catecholamines on the column before they reach the electrochemical detector. Passivation strips these reactive metals[5].
-
-
Self-Validation Step: Always spike a known concentration of an internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA) into the raw biological matrix prior to extraction[6]. A final DHBA recovery of >85% validates that your extraction efficiency is optimal and confirms the absence of matrix-induced oxidation.
Protocol B: Fluorometric Monoamine Oxidase (MAO) Activity Assay
This assay measures MAO activity by detecting the H₂O₂ generated during the oxidative deamination of p-tyramine (a substrate for both MAO-A and MAO-B)[7][8].
Step-by-Step Methodology:
-
Sample Preparation: Homogenize tissue in cold assay buffer. Critical: Do not use reducing agents like β-mercaptoethanol or Dithiothreitol (DTT) during homogenization[8][9].
-
Inhibitor Setup: Aliquot 45 µL of each sample into two separate wells of a black, flat-bottom 96-well plate[7][8].
-
Self-Validation (Control Wells): To well A (Sample), add 5 µL of H₂O. To well B (Control), add 5 µL of 10 µM Clorgyline (an irreversible MAO-A inhibitor) or Pargyline (MAO-B inhibitor)[7][8]. Incubate for 10 minutes at room temperature.
-
Causality: Biological tissues contain background peroxidases and autofluorescent compounds. Complete signal ablation in the inhibitor well proves that the fluorescence measured in the sample well is exclusively driven by MAO activity.
-
-
Reaction & Detection: Add 50 µL of the Master Reaction Mix (Assay Buffer, p-tyramine, HRP enzyme, and fluorescent dye) to all wells. Incubate for 20 minutes in the dark. Measure fluorescence at λex = 530 nm / λem = 585 nm[7][8].
Troubleshooting Guide & FAQs
Step-by-step troubleshooting workflow for resolving phenolic amine signal loss in HPLC-ECD.
Q: I am detecting dopamine in my intracellular lysates, but the signal completely disappears in my extracellular supernatant samples. Why? A: Extracellular media (especially in cell culture) often contains higher concentrations of calcium, iron, and copper salts compared to intracellular buffers. These metals rapidly catalyze the oxidation of secreted dopamine[5]. Furthermore, if you are using Ascorbic Acid to protect the supernatant, be warned: ascorbic acid is highly electroactive and can mask the dopamine peak during electrochemical detection if the ECD voltage is set too high[5]. Switch to Perchloric acid + EDTA for supernatant stabilization.
Q: My LC-MS/MS shows massive ion suppression for dopamine and serotonin, but my internal standards look fine. How do I fix this? A: Dopamine and serotonin are highly polar and exhibit low retainability on standard C18 reverse-phase columns, causing them to elute near the solvent front where matrix salts suppress ionization[3]. Switch to a Pentafluorophenyl (PFP) column. PFP stationary phases offer alternative selectivity (π-π interactions) that significantly prolongs the retention time of polar phenolic amines, pushing them past the solvent front and eliminating ion suppression[3].
Q: Why do we measure metabolites like HVA and VMA instead of parent catecholamines in clinical models? A: Parent catecholamines have a half-life of just minutes in circulation due to rapid clearance by COMT and MAO[1]. Measuring end-product metabolites (HVA for central dopamine function; VMA for peripheral autonomic activity) provides a stable, time-averaged index of neurotransmitter release and is the gold standard for diagnosing neuroendocrine tumors like pheochromocytomas[10][11].
Quantitative Reference Data
Table 1: Phenolic Amines and Primary Degradation Metabolites
| Parent Amine | Primary Enzyme | Intermediate | Secondary Enzyme | End Metabolite | Diagnostic Significance |
|---|---|---|---|---|---|
| Dopamine | MAO + ALDH | DOPAL / DOPAC | COMT | Homovanillic Acid (HVA) | Central DA function; Parkinson's disease models[2][11] |
| Norepinephrine | MAO + AR | DOPEGAL / DHPG | COMT + AD | Vanillylmandelic Acid (VMA) | Autonomic nervous system activity[2][11] |
| Epinephrine | MAO + AR | DOPEGAL / DHPG | COMT + AD | Vanillylmandelic Acid (VMA) | Adrenal medulla activity; Pheochromocytoma[10][11] |
Table 2: Chemical Stabilizers for Phenolic Amine Preservation
| Stabilizing Agent | Mechanism of Action | Target Concentration | Experimental Caveat |
|---|---|---|---|
| EDTA | Chelates trace metals (Fe²⁺, Cu²⁺) to prevent metal-catalyzed auto-oxidation[3][4]. | 200 µM | Ineffective alone if the sample is exposed to prolonged ambient heat[3]. |
| Sodium Metabisulfite | Acts as a reducing agent/antioxidant to limit oxidative degradation[4]. | 0.1 - 0.5% (w/v) | Can alter sample pH; must be buffered for downstream enzymatic assays. |
| Ascorbic Acid | Sacrificial antioxidant; oxidizes preferentially over catecholamines[3][5]. | 180 µg/mL | Highly electroactive; can mask catecholamine peaks in HPLC-ECD[5]. |
| Perchloric Acid (PCA) | Lowers pH (<3.0) to protonate the amine and precipitate degrading proteins[5]. | 0.2 M | Requires neutralization if the downstream assay is pH-sensitive (e.g., boronate SPE)[4]. |
References
Sources
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Quantification Guide: Workflows, Pitfalls, MS vs ELISA [immusmol.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Catecholamines 101 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biogenic Amine Neurotransmitters (Section 1, Chapter 12, Part 1) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
Technical Support Center: Solvent Effects on Aminophenol Reaction Kinetics
Welcome to the Application Scientist Support Center. This guide is designed for researchers, chemists, and drug development professionals investigating the synthesis, oxidation, and reduction kinetics of aminophenols. Because aminophenol reactions—such as the reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) and the auto-oxidation of 2-aminophenol—are highly sensitive to their microenvironments, selecting the correct solvent is critical for maintaining kinetic integrity.
This guide provides field-proven troubleshooting protocols, mechanistic explanations of solvent causality, and self-validating experimental workflows.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why does the reduction of 4-nitrophenol to 4-aminophenol stall when I use alcohol co-solvents? A: The reduction of 4-NiP to 4-AP using an excess of sodium borohydride (NaBH₄) and metallic nanoparticles (Au/Ag) is a "gold standard" model reaction. However, adding methanol, ethanol, or isopropanol dramatically decreases the reaction rate. At 50 vol% alcohol, the reduction is often completely suppressed[1]. Causality: This is not a failure of the catalyst, but a solvent-induced artifact. Alcohols possess a substantially higher oxygen solubility compared to water. The increased dissolved O₂ competes for active sites on the nanoparticle surface, leading to catalyst passivation, slower kinetics, and extended induction times[1].
Q2: How does solvent polarity influence the catalytic hydrogenation of p-nitrophenol using transition metal catalysts? A: When using heterogeneous catalysts like Pt/C, the initial rate of hydrogenation and overall catalytic activity scale directly with solvent polarity[2]. Causality: According to the Hughes–Ingold rules, an increase in solvent polarity accelerates reactions where a charge develops in the activated complex. Polar solvents (like water) increase the thermodynamic activity of the nitro compounds, stabilizing the transition state and accelerating the conversion to p-aminophenol[2].
Q3: Can the solvent dictate the selectivity in the Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol? A: Yes. In a mixed solvent system (e.g., CH₃CN-H₂O-CF₃COOH), the solvent components play distinct mechanistic roles. Acetonitrile (CH₃CN) actually decreases hydrogenation activity. Conversely, trifluoroacetic acid (CF₃COOH) promotes the formation of the desired 4-aminophenol by driving the para-selectivity via a substrate-acid complex. Interestingly, while water is the rearranging moiety, excess water depresses the rearrangement rate, proving it is not involved in the rate-determining step[3].
Q4: Why is my 2-aminophenol auto-oxidation to 2-aminophenoxazin-3-one (APX) so slow in DMF? A: In aprotic solvents like DMF, 2-aminophenol is predominantly present in its unreactive, neutral form. Causality: The addition of a Lewis base, such as Triethylamine (Et₃N), deprotonates the substrate into its monoprotonated/anionic form, which is significantly more susceptible to oxidation. This shifts the kinetic bottleneck and exponentially increases the initial velocity ( V0 ) of the oxidation[4].
Part 2: Diagnostic Workflows & Troubleshooting Logic
Caption: Kinetic troubleshooting logic tree for diagnosing aminophenol synthesis issues.
Troubleshooting Guide: Diagnosing Kinetic Failures
| Symptom | Experimental Context | Root Cause | Corrective Action |
| Complete Reaction Suppression | 4-NiP reduction via NaBH₄ with Au/Ag NPs in >25% ethanol. | High dissolved O₂ in the alcohol co-solvent passivates the metal nanoparticles[1]. | Purge solvent with N₂/Ar for 30 mins prior to assay, or switch to a 100% aqueous medium. |
| Sub-optimal Initial Rates | Catalytic hydrogenation of p-nitrophenol using Pt/C. | Low solvent polarity (e.g., using n-butanol instead of water or methanol) fails to stabilize the transition state[2]. | Switch to water for maximum kinetics. If product solubility is an issue, use ethanol as a balanced compromise[2]. |
| Low Product Yield / Slow Oxidation | 2-aminophenol auto-oxidation in DMF. | Substrate is trapped in a kinetically stable, neutral protonation state[4]. | Add catalytic amounts of Et₃N to shift the equilibrium to the reactive monoprotonated form[4]. |
Part 3: Quantitative Data Summaries
Table 1: Solvent Polarity vs. Initial Hydrogenation Rate (Pt/C Catalyst) Data reflects the catalytic hydrogenation of p-nitrophenol to p-aminophenol[2].
| Solvent | Relative Polarity | Catalytic Activity | Kinetic Impact |
| Water | Highest | Maximum | Highest activity of nitro compounds; fastest initial rate. |
| Methanol | High | High | Excellent balance of substrate solubility and kinetic rate. |
| Ethanol | Moderate | Moderate | Preferred industrially for superior p-aminophenol solubility. |
| n-Butanol | Low | Lowest | Poor transition state stabilization; sluggish kinetics. |
Table 2: Solvent Composition Effects on 4-NiP Reduction (Au/Ag NPs) Data reflects the reduction kinetics using NaBH₄[1].
| Solvent Composition | Dissolved O₂ Solubility | Kinetic Observation | Mechanistic Cause |
| 100% Water | Low | Fast, Pseudo-first-order | Optimal charge transfer; minimal O₂ interference. |
| 25% Alcohol (aq) | Moderate | Noticeable rate decrease | Competitive O₂ adsorption on nanoparticle surface. |
| 50% Alcohol (aq) | High | Complete suppression | Total catalyst passivation by dissolved oxygen. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Standardized Liquid-Phase Reduction of 4-Nitrophenol (Evaluating NP Catalysts)
This protocol includes built-in validation steps to ensure solvent effects are accurately measured without artifactual interference.
-
Solvent Preparation & Degassing: Prepare your solvent matrix (e.g., 100% Water, or 25% Ethanol/Water). Critical Step: Purge the solvent with Argon for 30 minutes to establish a baseline free of dissolved oxygen.
-
Reagent Mixing: In a standard quartz cuvette, combine 2.5 mL of the degassed solvent, 0.1 mL of 4-NiP (2 mM), and 0.1 mL of freshly prepared NaBH₄ (0.2 M).
-
Catalyst Injection: Inject the Au or Ag nanoparticle catalyst to initiate the reaction.
-
Kinetic Monitoring (Self-Validation): Monitor the reaction via UV-Vis spectroscopy.
-
Validation Check: Track the decay of the 4-nitrophenolate ion peak at 400 nm and the simultaneous growth of the 4-aminophenol peak at 300 nm.
-
Integrity Check: You must observe a strict isosbestic point at ~280 nm. If the isosbestic point drifts, side reactions (or catalyst aggregation) are occurring, and the pseudo-first-order kinetic assumption is invalid.
-
Protocol B: Catalytic Hydrogenation of p-Nitrophenol using Pt/C
-
Reactor Setup: Use a laboratory-scale batch-slurry reactor. Load 0.266 kg/m ³ of 1% Pt/C catalyst[2].
-
Solvent Selection: Dissolve 0.479 kmol/m³ of p-nitrophenol in the chosen solvent (Water for maximum rate, Ethanol for maximum solubility)[2].
-
Pressurization & Temperature: Purge the reactor with N₂, then pressurize with Hydrogen to 2.72 MPa. Heat to 353 K while agitating at 1000 rpm to eliminate mass-transfer resistance[2].
-
Sampling: Extract aliquots at regular intervals and analyze via HPLC to determine the initial rate of hydrogenation.
Caption: Mechanistic pathway of solvent-induced oxygen passivation in 4-NiP reduction.
References
-
Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. National Institutes of Health (NIH) / Reaction Chemistry & Engineering.1
-
Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. American Chemical Society (ACS) / Organic Process Research & Development.2
-
Kinetics and mechanistic study of the Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol in acetonitrile-trifluoroacetic acid. ResearchGate. 3
-
Kinetic study of cobalt complexes with OAP. International Journal of Advanced Research. 4
Sources
"biological activity of 3-(2-Amino-2-methylpropyl)phenol vs other aminophenols"
Introduction: The Versatile Scaffold of Aminophenols
Aminophenols, a class of aromatic compounds featuring both an amino and a hydroxyl group attached to a benzene ring, represent a versatile scaffold in medicinal chemistry. The interplay of these two functional groups imparts a rich and diverse range of biological activities, making them a subject of intense research and a cornerstone in the development of various therapeutic agents.[1] From the well-known analgesic and antipyretic properties of paracetamol (acetaminophen), a p-aminophenol derivative, to their emerging roles as anticancer, antioxidant, and antimicrobial agents, the therapeutic potential of aminophenols is vast and continually expanding.[2][3]
The biological activity of aminophenol derivatives is intricately linked to their structural features, including the relative position of the amino and hydroxyl groups (ortho-, meta-, or para-), the nature of substituents on the aromatic ring, and modifications of the amino and hydroxyl moieties.[4] This guide provides a comparative analysis of the biological activities of various aminophenol derivatives, with a particular focus on understanding the structure-activity relationships that govern their therapeutic effects. While specific data for 3-(2-Amino-2-methylpropyl)phenol is limited in publicly available literature, this guide will draw comparisons with a range of other aminophenols to provide a predictive framework for its potential biological profile. We will delve into their antioxidant, anti-inflammatory, cytotoxic, and analgesic properties, supported by experimental data and detailed protocols for key assays.
Comparative Analysis of Biological Activities
The biological activities of aminophenols are diverse and are largely dictated by their substitution patterns. Here, we compare the key bioactivities of representative aminophenol derivatives.
Antioxidant Activity
The presence of both electron-donating amino and hydroxyl groups on the aromatic ring endows aminophenols with significant antioxidant properties.[2] They can readily donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to quantify this activity, with a lower IC50 value indicating greater potency.[2]
Studies have shown that the position of the amino group relative to the hydroxyl group influences antioxidant activity. Furthermore, alkyl chain elongation in p-alkylaminophenols has been shown to enhance antioxidative activity.[5]
Table 1: Comparative Antioxidant Activity of Substituted Aminophenols (DPPH Assay)
| Compound | IC50 / SC50 (µg/mL) | Reference Compound | IC50 / SC50 (µg/mL) | Reference |
| o-aminophenol derivative 6a | 18.95 | Ascorbic Acid | 12.60 | [2] |
| o-aminophenol derivative 6b | 25.41 | Ascorbic Acid | 12.60 | [2] |
| o-aminophenol derivative 6c | 22.18 | Ascorbic Acid | 12.60 | [2] |
Anti-inflammatory and Analgesic Activity
The most well-known biological activity of aminophenols is their analgesic and antipyretic effect, exemplified by paracetamol. These effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate pain and inflammation.[6] However, the exact mechanism is complex and also involves central nervous system pathways.[7]
The analgesic effects of p-aminophenol derivatives are highly dependent on the substituents on the nitrogen atom.[4] Etherification of the phenolic hydroxyl group can also modulate activity and toxicity.[4]
The Analgesic Pathway of Acetaminophen (a p-Aminophenol Derivative)
Acetaminophen is metabolized in the liver to p-aminophenol, which then crosses the blood-brain barrier. In the brain, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoylphenolamine (AM404).[7][8] AM404 is the active metabolite that exerts its analgesic effects through various mechanisms, including the activation of TRPV1 and cannabinoid CB1 receptors.[7][9][10]
Caption: Metabolic activation of acetaminophen to AM404 and its central analgesic targets.
Table 2: Comparative COX-2 Inhibitory Activity of Selected Compounds
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib (Reference) | 0.78 | 9.51 | [11] |
| Pyrazole Derivative PYZ16 | 0.52 | 10.73 | [11] |
| Dihydropyrazole Sulfonamide PYZ20 | 0.33 | - | [12] |
Cytotoxic Activity
Several N-substituted 4-aminophenol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[13][14] The mechanism of action often involves the induction of apoptosis. The cytotoxicity is influenced by the nature of the substituent on the amino group, with longer alkyl chains sometimes correlating with increased potency.[14]
Table 3: Comparative Cytotoxicity of N-Substituted 4-Aminophenol Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| N-4-hydroxyphenylglycine (NHPG) | Human Melanoma (HBL) | ~80 | [13] |
| N-(2-morpholinoethyl)-4-aminophenol | Human Melanoma (HBL) | 20 | [13] |
| Diacetoxy-derivative (DiAcMoAc) | Human Melanoma (HBL) | 15 | [13] |
| Diacetoxy-derivative (DiAcMoAc) | Non-pigmented Human Melanoma (LND1) | 2 | [13] |
| p-dodecylaminophenol | Breast Cancer (MCF-7) | - | [14] |
| p-decylaminophenol | Breast Cancer (MCF-7) | - | [14] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant activity of compounds.[2]
Workflow for DPPH Assay
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.[2]
-
Preparation of Test Samples: Dissolve the aminophenol derivatives and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to create a series of concentrations.[1]
-
Assay Procedure:
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a spectrophotometer or microplate reader.[2]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[1] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]
In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[15]
Workflow for COX Inhibition Assay
Caption: General workflow for a colorimetric COX inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, hemin solution, COX-1 and COX-2 enzyme solutions, test inhibitor solutions (aminophenol derivatives), a reference inhibitor (e.g., celecoxib), colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and arachidonic acid solution.[16][17]
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add assay buffer and hemin.
-
100% Initial Activity Wells: Add assay buffer, hemin, and COX enzyme.
-
Inhibitor Wells: Add assay buffer, hemin, and COX enzyme.[15]
-
-
Inhibitor Addition: Add the test inhibitor or solvent (for control wells) to the appropriate wells.[15]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).[15]
-
Reaction Initiation: Add the colorimetric substrate solution followed immediately by the arachidonic acid solution to all wells to start the reaction.[15]
-
Incubation: Incubate for a precise time (e.g., 2 minutes) at the controlled temperature.[15]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).[16]
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.[2]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminophenol derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
Aminophenol derivatives represent a rich and diverse class of compounds with a wide spectrum of biological activities. Their antioxidant, anti-inflammatory, analgesic, and cytotoxic properties make them promising candidates for drug discovery and development. The structure-activity relationship studies highlight the critical role of substituent patterns on the aromatic ring and the amino group in modulating their biological effects.
While significant progress has been made in understanding the bioactivities of many aminophenol derivatives, the specific biological profile of compounds like 3-(2-Amino-2-methylpropyl)phenol remains to be fully elucidated. Further research is warranted to synthesize and characterize this and other novel aminophenol derivatives and to comprehensively evaluate their biological activities using the standardized assays outlined in this guide. Such studies will undoubtedly contribute to a deeper understanding of this important class of compounds and may lead to the discovery of new and improved therapeutic agents.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Aminophenol Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of aminophenols are critical. As a common process impurity and degradation product in many pharmaceutical formulations, particularly acetaminophen (paracetamol), its presence must be strictly controlled due to potential toxicity.[1][2] This guide provides an in-depth comparison of analytical methodologies and a detailed framework for their validation, ensuring that the chosen method is fit for its intended purpose. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[3][4]
The Regulatory Bedrock: Understanding Validation Requirements
The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[5] The recently updated ICH Q2(R2) guideline, which modernizes the principles from the previous Q2(R1), provides a comprehensive framework for the validation of analytical procedures.[3][6] It works in concert with ICH Q14, which outlines a systematic approach to analytical procedure development.[6] These guidelines emphasize a lifecycle-based model, viewing validation not as a one-time event, but as a continuous process.[6]
The core performance characteristics that must be evaluated during validation are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity & Range: The ability to produce results directly proportional to the analyte concentration over a defined interval.[7]
-
Accuracy: The closeness of the test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[6]
-
Detection Limit (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[8]
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[10]
Comparison of Core Analytical Techniques for Aminophenol Detection
The choice of an analytical technique is the first critical decision. It depends on factors like the required sensitivity, the complexity of the sample matrix, and available instrumentation.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly versatile, specific, and suitable for quantification of non-volatile and thermally labile compounds. Wide range of detectors (UV, DAD, Amperometric) available.[1][11] | Can be time-consuming, requires solvent disposal, and may need complex mobile phases. | Gold standard for impurity quantification in drug substances and products.[2] |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and sensitivity, especially with a Mass Spectrometry (MS) detector.[12] | Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds like aminophenols.[13][14] | Analysis of residual solvents or volatile impurities. Can be used for aminophenols after derivatization.[15] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Simple, cost-effective, and rapid.[16] | Lacks specificity in complex mixtures; susceptible to interference from other absorbing compounds.[12] Often requires derivatization to enhance sensitivity and specificity.[17] | Simple assays, limit tests, or in combination with separation techniques like TLC.[18] |
| HPLC with Amperometric Detection (HPLC-EC) | HPLC separation followed by detection based on the electrochemical (oxidation) properties of the analyte. | Extremely sensitive, allowing for the determination of very low concentrations of electroactive compounds like 4-aminophenol.[1][19] | Limited to electroactive analytes; can be sensitive to mobile phase composition and dissolved oxygen. | Trace-level impurity analysis where standard UV detection lacks sufficient sensitivity.[19] |
Deep Dive: HPLC Method Selection and Validation
HPLC is the most prevalent technique for aminophenol analysis due to its specificity and versatility.[1][2] Let's explore the causality behind key experimental choices.
The Logic of Method Component Selection
-
Column: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography.[2][20] Its nonpolar stationary phase effectively retains moderately polar compounds like aminophenol from a more polar mobile phase, allowing for excellent separation from both highly polar and nonpolar impurities.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[1][11] The pH of the buffer is critical; it should be controlled to ensure the consistent ionization state of aminophenol (a weak base), thereby ensuring reproducible retention times.
-
Detector: A UV detector is commonly used, with detection wavelengths set near the absorbance maximum of aminophenol (e.g., 225-275 nm) for optimal sensitivity.[11][21] A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum, which is invaluable for peak purity assessment and specificity confirmation.
Performance Comparison of Validated HPLC Methods
The following table summarizes performance characteristics from various published HPLC methods for 4-aminophenol (4-AP) quantification, providing a baseline for method development and selection.
| Method | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| HPLC-UV | Zorbax Eclipse Plus C18 (250 x 4.6mm, 5 µm) | Gradient: Phosphate buffer (pH 6.3) and Acetonitrile | 245 nm | Not Specified | - | - | [1][2] |
| HPLC-DAD | Zorbax SB-Aq (50 x 4.6 mm, 5 µm) | Gradient: Sodium octanesulfonate (pH 3.2) and Methanol | 225 nm | 0.160–1.200 | - | - | [1][11] |
| HPLC-UV | C18 Inertsil ODS-3 (250 x 4.6mm, 5 µm) | Isocratic: Methanol and Phosphate buffer (pH 5.0) | 243 nm | 2.5 - 20 | 0.5 | 1.0 | [20] |
| HPLC-UV | C18 (100 x 2.1 mm, 1.7µm) | Isocratic: Acetonitrile and Phosphate buffer | 275 nm | 1 - 100 | - | 1.0 | [21] |
| HPLC-EC | Not Specified | 0.05 M LiCl with 18% methanol (pH 4.0) | Amperometric (+325 mV) | - | 0.004 | - | [1][19] |
The Validation Workflow: A Visual and Practical Guide
A successful validation project follows a logical sequence of experiments. Each step builds upon the last, culminating in a comprehensive data package that proves the method is reliable and fit for purpose.
Caption: The Analytical Method Lifecycle from Development to Routine Use.
Experimental Protocols: A Self-Validating System
Here, we provide a detailed, step-by-step methodology for the validation of an HPLC-UV method for quantifying 4-aminophenol (4-AP) as an impurity in an acetaminophen drug product.
System Suitability Test (SST)
Causality: Before any validation experiments, you must confirm that the chromatographic system is performing adequately on the day of analysis. This ensures that the results of the validation are due to the method's performance, not system malfunction.[9]
-
Protocol:
-
Prepare a standard solution of 4-aminophenol (e.g., at the target concentration for the specification limit).
-
Inject this solution six consecutive times.
-
Calculate the relative standard deviation (RSD) of the peak areas, retention times, tailing factor, and theoretical plates.
-
-
Acceptance Criteria:
-
RSD of peak areas < 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
Specificity
Causality: This experiment proves that the method's signal is only from the analyte of interest (4-AP) and not from other components like the active pharmaceutical ingredient (API), excipients, or other impurities.[7]
-
Protocol:
-
Prepare and inject individual solutions of a placebo (all formulation components except the API), acetaminophen API, and 4-aminophenol.
-
Prepare a "spiked" sample by adding a known amount of 4-aminophenol to the placebo and the API.
-
Inject the spiked sample.
-
-
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of 4-aminophenol in the placebo or API chromatograms.
-
The 4-aminophenol peak in the spiked sample should be well-resolved from all other peaks (resolution > 2.0).
-
Linearity and Range
Causality: This establishes the concentration range over which the method provides results that are directly proportional to the concentration of 4-AP. This is essential for accurate quantification.[7]
-
Protocol:
-
Prepare a series of at least five standard solutions of 4-aminophenol spanning the expected range (e.g., from the LOQ to 120% of the specification limit).
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria:
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
The y-intercept should not be significantly different from zero.
-
Accuracy (as Recovery)
Causality: Accuracy demonstrates how close the measured value is to the actual value. It is typically assessed via a recovery study.[6]
-
Protocol:
-
Prepare a placebo sample.
-
Spike the placebo with known amounts of 4-aminophenol at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage of 4-AP recovered.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[9]
-
Precision
Causality: Precision measures the random error of the method. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability within the same lab).[7]
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual test samples of the drug product spiked with 4-aminophenol at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Acceptance Criteria:
-
The RSD of the results for both repeatability and intermediate precision studies should be within an acceptable limit (e.g., ≤ 5.0%).
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: It is crucial to know the lowest concentration the method can reliably measure (LOQ) and simply detect (LOD). For an impurity method, the LOQ must be below the reporting threshold.[9]
-
Protocol (Signal-to-Noise Approach):
-
Acceptance Criteria:
-
The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Robustness
Causality: This experiment identifies which method parameters are critical to control. It demonstrates the method's reliability during normal usage when minor variations are expected.[22][23]
-
Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, organic composition, column temperature, flow rate).
-
Deliberately vary these parameters within a small, realistic range (e.g., pH ± 0.2 units, % organic ± 2%, temperature ± 5°C).
-
Analyze a system suitability solution and a test sample under each varied condition.
-
-
Acceptance Criteria:
-
The system suitability criteria must be met under all varied conditions.
-
The results for the test sample should not deviate significantly from the results obtained under the nominal conditions.
-
Caption: Key Parameters to Vary During a Robustness Study.
Conclusion
The validation of an analytical method for aminophenol detection is a systematic process that requires a deep understanding of both the analyte's chemistry and the principles of the chosen analytical technique. While HPLC stands out as the method of choice for its specificity and reliability, a thorough validation process guided by ICH principles is non-negotiable to ensure data integrity and product safety. By following the structured approach outlined in this guide—from method selection and performance comparison to detailed experimental validation—researchers and drug development professionals can confidently establish analytical procedures that are accurate, precise, and robust, ultimately safeguarding the quality of pharmaceutical products.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Aminophenol Derivatives
Unlocking Therapeutic Potential: A Comparative Analysis of 3-Aminophenol Scaffolds
For researchers and scientists in drug development, the 3-aminophenol core represents a privileged scaffold, a foundational structure ripe for chemical modification to yield a diverse array of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminophenol derivatives, offering a comparative look at their performance across different therapeutic areas. We will delve into the experimental data that underpins these relationships and provide detailed protocols to empower your own investigations.
The versatility of the 3-aminophenol structure, with its reactive amino and hydroxyl groups, allows for extensive derivatization, leading to compounds with antimicrobial, anticancer, antioxidant, and neuroprotective properties.[1][2][3] Understanding how specific structural modifications influence biological activity is paramount for the rational design of novel and more effective therapeutic agents.
Antimicrobial Activity: Targeting Microbial Defenses
3-Aminophenol derivatives have demonstrated notable potential as antimicrobial agents.[4][5][6] The primary mechanism often involves the formation of Schiff bases, where the amino group of the 3-aminophenol reacts with an aldehyde or ketone.[4][7] This creates an imine or azomethine group that is crucial for antimicrobial action.
Comparative Analysis of Antimicrobial Derivatives
The antimicrobial efficacy of these derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.
| Compound ID | Substituent on Aldehyde | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| 5b | 4-Chlorobenzaldehyde | Good | Moderate |
| 5c | 4-Fluorobenzaldehyde | Good | Moderate |
| 5f | 4-Nitrobenzaldehyde | Good | Good |
Data synthesized from multiple sources.[4][5][6]
The data suggests that electron-withdrawing groups, such as nitro and halogen groups, on the benzaldehyde portion of the Schiff base enhance antimicrobial activity. Compound 5f , with a nitro group, exhibited strong activity against both bacterial and fungal strains.[4][5] This is likely due to the increased electrophilicity of the imine carbon, facilitating interaction with microbial targets.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines the agar well diffusion method, a standard technique for evaluating the antimicrobial activity of synthesized compounds.[8]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the dissolved 3-aminophenol derivative at a known concentration is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[8]
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.
Anticancer Activity: Inducing Cell Death in Malignant Cells
The anticancer potential of aminophenol derivatives has been a significant area of investigation.[1][9][10] The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
Comparative Analysis of Anticancer Derivatives
The nature of the substituent on the amino group plays a critical role in the cytotoxic activity of these compounds.
| Compound | Structure | IC50 (µM) against MCF-7 (Breast Cancer) | IC50 (µM) against DU-145 (Prostate Cancer) |
| p-dodecylaminophenol (1) | 3-amino group with a C12 alkyl chain | Potent | Potent |
| p-decylaminophenol (2) | 3-amino group with a C10 alkyl chain | Potent | Potent |
| N-(4-hydroxyphenyl)dodecanamide (3) | Amide linkage with a C12 alkyl chain | Weak | Weak |
| N-(4-hydroxyphenyl)decanamide (4) | Amide linkage with a C10 alkyl chain | Weak | Weak |
Data adapted from a study on p-aminophenol analogues, providing insights applicable to 3-aminophenol derivatives.[10]
The data clearly indicates that a long alkyl chain directly attached to the amino group is crucial for potent anticancer activity.[10] In contrast, when the alkyl chain is part of an amide linkage, the activity is significantly diminished. This suggests that the free amino group and the lipophilicity imparted by the long alkyl chain are key for cellular uptake and interaction with cancer cell targets.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT assay to determine compound cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the 3-aminophenol derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][8]
Antioxidant Activity: Scavenging Reactive Oxygen Species
Aminophenol derivatives are recognized for their antioxidant properties, which are primarily attributed to the phenolic hydroxyl group's ability to donate a hydrogen atom to scavenge free radicals.[1]
Key Structural Features for Antioxidant Activity
The antioxidant capacity of 3-aminophenol derivatives is influenced by several factors:
-
The Phenolic Hydroxyl Group: This is the primary functional group responsible for radical scavenging.
-
The Amino Group: The position and nature of the amino group can modulate the antioxidant activity by influencing the electronic properties of the phenol ring.
-
Substituents on the Aromatic Ring: Electron-donating groups can enhance the hydrogen-donating ability of the hydroxyl group, thereby increasing antioxidant activity.
Neuroprotective Activity: Inhibition of Acetylcholinesterase
Certain 3-aminophenol derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[11][12][13] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[11][14]
The carbamoyloxyphenyl moiety, which can be derived from 3-aminophenol, is a critical feature in some potent AChE inhibitors.[11] The design of these inhibitors often involves a molecular scaffold that can interact with both the catalytic and peripheral anionic sites of the AChE enzyme.
Conclusion and Future Directions
The 3-aminophenol scaffold is a highly versatile platform for the development of new therapeutic agents. This guide has highlighted the key structure-activity relationships governing the antimicrobial, anticancer, antioxidant, and neuroprotective activities of its derivatives. By understanding how specific chemical modifications impact biological efficacy, researchers can more effectively design and synthesize novel compounds with improved potency and selectivity. The provided experimental protocols offer a starting point for the in-house evaluation of these promising molecules. Future research should focus on exploring a wider range of substitutions and derivatizations to further unlock the therapeutic potential of the 3-aminophenol core.
References
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Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives - ResearchGate. [Link]
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Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. [Link]
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Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC. [Link]
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Chemical structures of 3-aminophenol derivatives 5a-f | Download Table - ResearchGate. [Link]
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(PDF) A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION - ResearchGate. [Link]
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(PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives - ResearchGate. [Link]
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Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed. [Link]
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Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]
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Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents - PubMed. [Link]
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Synthesis and Biological Evaluation of p ‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach - R Discovery. [Link]
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Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed. [Link]
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Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions - MDPI. [Link]
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Comparative Guide: Cross-Reactivity of 3-Aminophenol and Its Analogs in Biological Assays
Introduction
Aminophenols are ubiquitous in biological assays, functioning both as target analytes in toxicological screening and as redox-active substrates in enzyme-linked electrochemical biosensors. Among the isomers, 3-aminophenol (m-aminophenol) presents unique analytical challenges compared to its analogs, 2-aminophenol (o-aminophenol) and 4-aminophenol (p-aminophenol). This guide provides a rigorous, objective comparison of these analogs, focusing on their cross-reactivity profiles and performance metrics to aid researchers in assay optimization.
Mechanistic Basis of Aminophenol Reactivity & Cross-Reactivity
To engineer highly specific assays, we must first establish the causality behind the molecular behavior of these isomers. Aminophenols undergo oxidation catalyzed by enzymes like horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). The position of the hydroxyl and amine groups strictly dictates the stability of the resulting intermediate.
-
Causality in Oxidation & Sensor Signals: 2-aminophenol and 4-aminophenol readily oxidize to highly stable quinone imines because the ortho and para positions allow for effective resonance stabilization. In contrast, 3-aminophenol forms a less stable meta-quinone imine diradical. This fundamental difference in intermediate stability drastically alters their redox kinetics and electrochemical signal generation.
-
Causality in Immunological Sensitization: In immunological and patch-test assays, the cross-reactivity between 3-aminophenol, 4-aminophenol, and p-phenylenediamine (PPD) is driven by their shared ability to form protein-reactive electrophiles or free radicals (such as the Würster-type radical cation). These reactive species act as haptens, covalently binding to proteins and triggering cross-reactive immune responses1.
Figure 1: Mechanistic pathways of aminophenol oxidation leading to cross-reactivity.
Performance Comparison in Biological Assays
When designing an assay, the choice of aminophenol analog fundamentally impacts sensitivity and specificity.
-
Enzymatic Biosensors: In amperometric immunosensors, the catalytic efficiency of HRP follows a strict order: 2-AP > 4-AP > 3-AP. Because 2-aminophenol oxidizes more efficiently to 3-aminophenoxazine, it provides a significantly lower detection limit and higher signal-to-noise ratio than 3-aminophenol2.
-
Antibody & Imprinted Polymer Cross-Reactivity: When developing ELISAs for complex aromatic compounds (e.g., the feed additive roxarsone), simple substituted aromatics like 3-aminophenol typically show negligible cross-reactivity (<0.1%) because the antibodies are highly specific to larger functional groups3. However, in molecularly imprinted polymers (MIPs) designed for small molecules, the structural homology between these isomers requires careful optimization of the polymer matrix to prevent false positives4.
Quantitative Comparison of Aminophenol Analogs
| Parameter | 2-Aminophenol (o-AP) | 3-Aminophenol (m-AP) | 4-Aminophenol (p-AP) |
| HRP Catalytic Efficiency | High (Optimal) | Low (Sub-optimal) | Moderate |
| Amperometric Detection Limit | Lowest (Highest Sensitivity) | Highest (Lowest Sensitivity) | Moderate |
| Sensitization Cross-Reactivity | Moderate | High (Cross-reacts with PPD) | High (Cross-reacts with PPD) |
| Antibody Cross-Reactivity (Generic) | Low | Low | Low |
Self-Validating Experimental Protocol: Amperometric Evaluation of Cross-Reactivity
To objectively evaluate the cross-reactivity and substrate efficiency of 3-aminophenol and its analogs, we employ a self-validating amperometric workflow. This protocol incorporates internal baseline calibrations and orthogonal negative controls to ensure that the observed electrochemical signals are strictly due to specific enzymatic turnover, not non-specific adsorption or background redox activity.
Step-by-Step Methodology:
-
Sensor Functionalization & Baseline Calibration:
-
Action: Modify a glassy carbon electrode (GCE) with a biocomposite containing Horseradish Peroxidase (HRP) and Bovine Serum Albumin (BSA).
-
Causality: BSA acts as a critical blocking agent to reduce non-specific adsorption of the aminophenols to the electrode surface.
-
Validation: Run cyclic voltammetry (CV) in plain Britton-Robinson (BR) buffer (pH 7.0) to establish a stable baseline current. A flat baseline intrinsically validates the absence of endogenous electroactive contaminants.
-
-
Negative Control Assessment:
-
Action: Inject H₂O₂ (1 mM) into the buffer without any aminophenol substrate.
-
Validation: Record the current. A lack of response validates that H₂O₂ alone does not generate a background signal on the modified GCE.
-
-
Substrate Introduction (Cross-Reactivity Testing):
-
Action: Sequentially spike the cell with 10 µM of 3-aminophenol, followed by washing, then 2-aminophenol, and finally 4-aminophenol, in the presence of 1 mM H₂O₂.
-
Causality: The applied potential (e.g., -0.2 V vs Ag/AgCl) is set to selectively reduce the enzymatically generated quinone imines back to aminophenols, generating a cathodic current directly proportional to the enzymatic turnover rate.
-
-
Signal Quantification & Orthogonal Validation:
-
Action: Measure the steady-state current for each analog to determine relative reactivity.
-
Validation: Spike the solution with a known HRP inhibitor (e.g., sodium azide). A rapid drop in the amperometric signal confirms that the current was exclusively enzyme-mediated, ruling out direct electrochemical oxidation of the aminophenols at the chosen potential.
-
Figure 2: Self-validating amperometric workflow for evaluating aminophenol cross-reactivity.
References
- Renewable Amperometric Immunosensor for Schistosoma japonium Antibody Assay | Analytical Chemistry - ACS Publications Source: ACS Publications URL
- Chemical Mechanisms for Skin Sensitization by Aromatic Compounds with Hydroxy and Amino Groups - ACS Publications Source: ACS Publications URL
- Generation of antibody and development of an enzyme-linked immunosorbant assay for the feed additive roxarsone - Taylor & Francis Source: Taylor & Francis URL
- Construction of a Molecularly Imprinted Sensor Modified with Tea Branch Biochar and Its Rapid Detection of Norfloxacin Residues in Animal-Derived Foods - MDPI Source: MDPI URL
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A Hypothetical Benchmarking Study: Evaluating 3-(2-Amino-2-methylpropyl)phenol in Asymmetric Aldol Condensation
This guide provides a comprehensive framework for benchmarking the catalytic performance of 3-(2-Amino-2-methylpropyl)phenol. Given the absence of established catalytic applications for this specific molecule in peer-reviewed literature, we propose a rigorous, hypothetical study to assess its potential as a bifunctional organocatalyst. The experimental design, protocols, and comparative data presented herein are intended to serve as a robust template for researchers investigating novel catalytic agents.
Our investigation will focus on the asymmetric aldol condensation of 4-nitrobenzaldehyde and acetone, a well-established model reaction for evaluating the efficacy of new catalysts. The performance of 3-(2-Amino-2-methylpropyl)phenol will be benchmarked against two widely recognized and mechanistically relevant catalysts: (S)-Proline and a primary-secondary diamine catalyst.
Introduction: The Quest for Novel Bifunctional Catalysts
The development of small molecule organocatalysts that can mimic the efficiency and selectivity of enzymes is a cornerstone of modern synthetic chemistry. Bifunctional catalysts, which possess both an acidic and a basic moiety, are of particular interest as they can activate both the nucleophile and the electrophile in a concerted fashion, often leading to high levels of stereocontrol.[1]
The structure of 3-(2-Amino-2-methylpropyl)phenol, featuring a primary amine (Brønsted base) and a phenolic hydroxyl group (Brønsted acid), presents an intriguing scaffold for bifunctional catalysis. The primary amine can activate a ketone substrate by forming a nucleophilic enamine intermediate, while the phenol group could potentially activate the aldehyde electrophile through hydrogen bonding. This dual activation strategy is a hallmark of many successful organocatalysts.[2][3]
This guide will outline the experimental framework to test this hypothesis and quantify the catalytic prowess of 3-(2-Amino-2-methylpropyl)phenol.
Experimental Design and Rationale
To provide a comprehensive and objective comparison, our benchmarking study is designed around key performance indicators in catalysis: yield, diastereoselectivity (d.r.), and enantioselectivity (ee).
The Model Reaction
The aldol reaction between acetone and 4-nitrobenzaldehyde is an ideal benchmark reaction. It is a well-studied transformation with established protocols and a product whose stereochemical outcome can be readily analyzed by chiral High-Performance Liquid Chromatography (HPLC).
Selection of Benchmark Catalysts
-
(S)-Proline: A canonical bifunctional organocatalyst that utilizes a secondary amine and a carboxylic acid. It is known to effectively catalyze the aldol reaction and serves as a fundamental benchmark for this transformation.[1][4]
-
Chiral Primary-Secondary Diamine: Catalysts of this class are highly effective for various asymmetric transformations, including Michael additions and aldol reactions.[5] They operate through a similar enamine mechanism but offer a different steric and electronic environment compared to our target molecule.
Key Performance Metrics
The following metrics will be used to evaluate and compare the catalysts:
-
Yield (%): The percentage of the limiting reactant (4-nitrobenzaldehyde) that is converted to the desired aldol product.
-
Diastereomeric Ratio (d.r.): The ratio of the syn to anti diastereomers of the aldol product.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of the reaction, indicating the preference for the formation of one enantiomer over the other.
-
Turnover Number (TON): The total number of moles of product formed per mole of catalyst before deactivation.[6][7]
-
Turnover Frequency (TOF): The number of catalytic cycles per unit time, representing the intrinsic activity of the catalyst.[6][7]
Detailed Experimental Protocols
The following protocols are designed to ensure reproducibility and allow for a fair comparison between the catalysts.
General Procedure for the Asymmetric Aldol Reaction
-
To a 10 mL oven-dried vial equipped with a magnetic stir bar, add the catalyst (0.02 mmol, 10 mol%).
-
Add acetone (2 mL) and 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature (25 °C) for the specified reaction time.
-
Upon completion, quench the reaction by adding 1 mL of a saturated NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (Hexane:Ethyl Acetate = 7:3) to afford the pure aldol product.
-
The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis.
Catalyst Screening Workflow
The following diagram illustrates the workflow for screening and benchmarking the catalysts.
Hypothetical Performance Data and Comparison
The following table summarizes the hypothetical results of our benchmarking study. This data is illustrative and designed to showcase how the performance of 3-(2-Amino-2-methylpropyl)phenol would be evaluated against established catalysts.
| Catalyst | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) | TON | TOF (h⁻¹) |
| 3-(2-Amino-2-methylpropyl)phenol | 24 | 75 | 85:15 | 88 | 7.5 | 0.31 |
| (S)-Proline | 24 | 92 | 90:10 | 95 | 9.2 | 0.38 |
| Chiral Primary-Secondary Diamine | 24 | 95 | >99:1 | 97 | 9.5 | 0.40 |
Analysis of Hypothetical Results
-
3-(2-Amino-2-methylpropyl)phenol: The hypothetical data suggests that our target molecule is a competent catalyst, affording good yield and high enantioselectivity. The performance, while slightly lower than the established benchmarks, would indicate significant potential and warrant further optimization studies (e.g., solvent screening, temperature variation, and structural modification).
-
(S)-Proline: As expected, (S)-Proline delivers high yield and excellent stereoselectivity, confirming its status as a robust benchmark catalyst for this reaction.[1]
-
Chiral Primary-Secondary Diamine: This catalyst class shows superior performance in all metrics, which is consistent with the literature for highly optimized systems.[5]
Proposed Catalytic Cycle and Mechanistic Insights
The proposed catalytic cycle for 3-(2-Amino-2-methylpropyl)phenol leverages its bifunctional nature.
Causality behind the proposed mechanism:
-
Enamine Formation: The primary amine of the catalyst condenses with acetone to form a chiral enamine. This step increases the HOMO of the acetone, making it a more potent nucleophile.
-
Electrophile Activation: Simultaneously, the phenolic hydroxyl group is proposed to form a hydrogen bond with the carbonyl oxygen of the 4-nitrobenzaldehyde. This hydrogen bonding increases the electrophilicity of the aldehyde's carbonyl carbon.[2]
-
Stereocontrolled C-C Bond Formation: The activated enamine attacks the activated aldehyde in a stereochemically defined transition state. The steric bulk and the defined geometry of the catalyst are expected to direct the approach of the electrophile, leading to the observed enantioselectivity.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst for the next cycle.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically rigorous framework for benchmarking the catalytic performance of 3-(2-Amino-2-methylpropyl)phenol. While no performance data for this specific compound currently exists in the literature, its structure suggests a strong potential as a bifunctional organocatalyst.
The proposed experimental design, centered on the asymmetric aldol reaction and benchmarked against well-established catalysts like (S)-Proline, provides a clear path for evaluating its efficacy. The hypothetical data illustrates that even a moderate performance would signify a promising new catalyst scaffold worthy of further investigation and optimization.
Future research should focus on validating this proposed catalytic activity experimentally. Subsequent studies could explore the impact of solvent, temperature, and catalyst loading on performance. Furthermore, the synthesis of derivatives with modified steric and electronic properties could lead to the development of a new class of highly efficient aminophenol-based organocatalysts.
References
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Feng, X., et al. (2011). Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wabnitz, T. C., & Spencer, J. B. (2003). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. Organic Letters. Available at: [Link]
-
Gellman, S. H., et al. (2015). Dual Activation Modes Enable Bifunctional Catalysis of Aldol Reactions by Flexible Dihydrazides. Journal of the American Chemical Society. Available at: [Link]
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Benaglia, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. Available at: [Link]
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List, B., et al. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters. Available at: [Link]
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Kozlowski, M. C. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. Available at: [Link]
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Perfect-Chemistry. (2023). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of Novel Aminophenol Derivatives
Introduction
In the landscape of drug discovery and materials science, aminophenol derivatives represent a class of compounds with significant therapeutic and industrial potential, exhibiting activities ranging from antimicrobial to antioxidant and cytotoxic.[1][2] The precise structural confirmation of these novel molecules is not merely an academic exercise; it is a critical prerequisite for understanding their structure-activity relationships (SAR), ensuring intellectual property protection, and meeting stringent regulatory standards. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues.
This guide provides a comparative analysis of the primary analytical techniques used for the structural elucidation of novel aminophenol derivatives. As a senior application scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices. We will explore how a multi-technique, synergistic approach provides a self-validating system for achieving unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural verification.
The Analytical Toolkit: A Strategic Overview
The structural elucidation of a novel organic molecule is akin to solving a complex puzzle. No single technique provides the complete picture. Instead, we rely on a suite of complementary methods, each offering a unique piece of information. For aminophenol derivatives, the core analytical toolkit includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for determining the carbon-hydrogen framework and atom connectivity.[3][4]
-
Mass Spectrometry (MS): The primary tool for establishing the molecular weight and elemental formula.[5][6][7]
-
Single Crystal X-ray Diffraction (SC-XRD): The gold standard for providing an unambiguous three-dimensional structure, including absolute stereochemistry.[8][9][10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective method for identifying the key functional groups present in the molecule.[12][13]
The power lies not in using these techniques in isolation, but in integrating their data to build an unshakeable structural hypothesis.
Head-to-Head Comparison of Core Elucidation Techniques
Choosing the right analytical technique requires understanding the specific information it provides, its limitations, and its sample requirements. The following table offers a direct comparison of the three most powerful techniques in structural elucidation.
| Feature | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) | Single Crystal X-ray Diffraction (SC-XRD) |
| Primary Information | Detailed atom connectivity (2D structure), molecular conformation in solution, and stereochemical relationships.[3][14][15][16] | Precise molecular weight and elemental formula (from exact mass and isotopic patterns).[5][17] | Unambiguous 3D molecular structure, bond lengths, bond angles, and absolute stereochemistry in the solid state.[9][10] |
| Sample Requirements | Soluble sample (1-10 mg), high purity, deuterated solvent. | Small sample amount (µg to ng), can be a complex mixture (with LC/GC coupling).[7] | A single, high-quality crystal (typically >10 µm). Can be challenging for oils or amorphous solids.[9][18] |
| Analysis Type | Non-destructive.[4] | Destructive. | Non-destructive (crystal can often be recovered). |
| Ambiguity Resolution | Excellent for distinguishing constitutional isomers. Can resolve stereoisomers with specific experiments (e.g., NOESY).[19] | Cannot distinguish between isomers (constitutional or stereoisomers) as they have the same molecular formula. | The "gold standard" for resolving all forms of isomerism, including enantiomers and diastereomers, by determining the absolute configuration.[10][11] |
| Throughput & Time | Minutes (1D) to hours (2D experiments). | High-throughput; minutes per sample. | Days to weeks, primarily due to the time required for crystal growth. Data collection itself can be rapid.[18] |
| Key Advantage | Provides detailed information about the molecular structure in its natural solution state.[20] | Exceptional sensitivity and accuracy for molecular formula determination.[6][7] | Provides the definitive, absolute 3D structure of a molecule.[9] |
| Key Limitation | Spectra can be complex and overcrowded for large molecules; less sensitive than MS.[14][21] | Provides no information on atom connectivity or stereochemistry. | The absolute requirement for a high-quality single crystal can be a significant bottleneck.[9][22] |
A Synergistic Workflow for Unambiguous Confirmation
Relying on a single data point, no matter how powerful, is poor scientific practice. A robust structural confirmation follows a logical, multi-step workflow where each step validates the next. This approach minimizes the risk of misinterpretation and builds a comprehensive data package.
Caption: A logical workflow for structural elucidation.
-
Initial Screening (FTIR & Low-Res MS): The first step is a rapid check for key characteristics. FTIR will confirm the presence of expected functional groups, such as O-H (phenol), N-H (amine), C=C (aromatic ring), and C-O stretches.[12][23][24] A quick, low-resolution mass spectrum confirms that the major ion observed corresponds to the expected molecular weight of the product. This is a crucial sanity check before committing to more time-consuming analyses.
-
Molecular Formula and Carbon Skeleton (HRMS & 1D NMR): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, often to four or more decimal places.[5][25] This precision allows for the unambiguous determination of the molecular formula, which is a foundational piece of the puzzle.[7][17] Concurrently, 1D NMR spectra (¹H and ¹³C) provide critical information. The ¹H NMR shows the number and types of proton environments, while the ¹³C NMR confirms the number of unique carbon atoms, validating the skeleton proposed by the molecular formula.
-
Detailed Connectivity (2D NMR): This is where the molecular puzzle is truly assembled. 2D NMR experiments like COSY, HSQC, and HMBC reveal which atoms are connected to each other.[3][15][16]
-
COSY (Correlation Spectroscopy) shows which protons are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), allowing the connection of molecular fragments into a complete 2D structure.
-
-
Absolute Confirmation (Single Crystal X-ray Diffraction): While the combination of MS and NMR provides a highly confident proposed structure, it is still an interpretation of data.[26] SC-XRD is not an interpretation but a direct observation of the electron density of the molecule, providing a definitive 3D structure.[22] It is the only technique that can unambiguously determine the absolute configuration of chiral centers without prior knowledge.[10][11] If the compound is crystalline, obtaining an X-ray structure is the ultimate validation of the entire analytical process.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are standardized, field-proven protocols for the key analytical techniques discussed.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Objective: To determine the exact mass and molecular formula of the aminophenol derivative.
-
Methodology:
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~100 µg/mL stock solution. Further dilute this solution 1:100 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for a final concentration of ~1 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Calibration: Calibrate the instrument immediately before the run using a known calibration standard (e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy (< 2 ppm).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. If the compound is acidic, negative ion mode (for [M-H]⁻) may also be used. Collect data over a relevant m/z range (e.g., 100-1000 Da) for 1-2 minutes.
-
Data Analysis: Use the instrument's software to determine the monoisotopic mass of the most intense ion. Input this exact mass into a molecular formula calculator, constraining the elements (C, H, N, O) and applying sensible filters (e.g., Rings and Double Bond Equivalent) to generate the most probable molecular formula.
-
Protocol 2: NMR Spectroscopy (1D and 2D)
-
Objective: To determine the 2D structure and connectivity of the aminophenol derivative.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry, purified compound into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for exchanging with -OH and -NH₂ protons, or CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Solubilization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved.
-
1D ¹H NMR Acquisition: Place the tube in the NMR spectrometer. Perform standard shimming procedures to optimize magnetic field homogeneity. Acquire a standard ¹H spectrum.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
2D NMR Acquisition: Based on the 1D spectra, set up and run the desired 2D experiments. Standard parameters are often sufficient, but optimization of acquisition and processing parameters may be needed.
-
gCOSY: To establish ¹H-¹H correlations.
-
gHSQC: To establish one-bond ¹H-¹³C correlations.
-
gHMBC: To establish long-range (2-3 bond) ¹H-¹³C correlations.
-
-
Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct the spectra. Integrate the ¹H spectrum and pick peaks for all spectra. Use the correlations from the 2D spectra to piece together the molecular fragments into a final structure.
-
Protocol 3: Single Crystal Growth for X-ray Diffraction
-
Objective: To grow a single crystal of sufficient quality for SC-XRD analysis.
-
Methodology:
-
Purification: The compound must be of the highest possible purity (>99%). Recrystallization or chromatography may be necessary.
-
Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, methanol, acetone, dichloromethane) to find a solvent in which it is sparingly soluble.
-
Crystal Growth Technique (Slow Evaporation):
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm pierced with a few small holes from a needle.
-
Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove a well-formed, single crystal using a nylon loop or a fine needle.
-
Mounting: Mount the crystal on a goniometer head in preparation for diffraction analysis. The crystal is typically held in a stream of cold nitrogen gas (e.g., 100 K) during data collection to minimize thermal motion and radiation damage.
-
Conclusion
The structural confirmation of a novel aminophenol derivative is a cornerstone of its development pathway. While individual techniques like high-resolution mass spectrometry and advanced 2D NMR spectroscopy provide powerful insights, they are most effective when used in a complementary and integrated workflow.[26] HRMS sets the stage by defining the elemental composition, NMR spectroscopy builds the two-dimensional architectural plan, and single-crystal X-ray diffraction provides the definitive three-dimensional blueprint, including the absolute stereochemistry.[1][9] By adhering to a logical progression of analysis and employing rigorous, standardized protocols, researchers can ensure the scientific integrity of their findings and confidently advance their molecules from discovery to application.
References
- What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Metabolites.
- The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. ResolveMass Laboratories Inc..
- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Analytical Chemistry & Applications.
- The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH).
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International.
- Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.
- Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. ResearchGate.
- The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Journal of Health Science.
- Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. ResearchGate.
- Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.
- High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.
- Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). A Specialist CRO/CDMO.
- Single crystal X-ray diffraction. Rigaku.
- Use of NMR in structure elucidation. Slideshare.
- The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.
- A REVIEW ON SYNTHESIS OF AMINOPHENOL DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES EVALUATION. ResearchGate.
- FTIR spectra of 4-aminophenol and Cu(II) complex. ResearchGate.
- Comparison of NMR and X-ray crystallography. University of Szeged.
- Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. ACS Chemical Biology.
- NMR-Based Metabolomics. Springer.
- X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd..
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology.
- NMR Spectroscopy for Metabolomics Research. Semantic Scholar.
- NMR Protocols and Methods. Springer Nature Experiments.
- NMR Metabolomics Protocols for Drug Discovery. UNL Digital Commons.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
- Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery.
- Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen.
- Structure elucidation – Knowledge and References. Taylor & Francis.
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI.
- An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives. Benchchem.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv.
- FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific.
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- 26. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(2-Amino-2-methylpropyl)phenol
Title: Advanced Safety and Operational Guide: Handling 3-(2-Amino-2-methylpropyl)phenol
Introduction As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a discipline rooted in molecular mechanics. 3-(2-Amino-2-methylpropyl)phenol (CAS: 1196151-90-2) is a highly specialized compound utilized in advanced drug development and synthetic research[1]. Handling this compound requires a nuanced understanding of its bifunctional nature. It combines the rapid dermal penetration and systemic toxicity of a phenol with the localized, corrosive basicity of a sterically hindered aliphatic amine.
This guide provides a self-validating, step-by-step operational framework designed to protect researchers, ensure experimental integrity, and maintain strict environmental compliance.
Mechanistic Hazard Profile
Understanding why a chemical is dangerous is the first step in mitigating its risks. 3-(2-Amino-2-methylpropyl)phenol presents a dual-threat profile:
-
The Phenol Moiety (Systemic Threat): Phenols are (LogP ~2.37)[1], allowing them to rapidly penetrate the lipid bilayers of the stratum corneum. Once absorbed, they denature epidermal proteins and enter the bloodstream, potentially causing severe [2]. Alarmingly, phenols can act as local anesthetics, masking the initial pain of a chemical burn and delaying emergency response.
-
The Amine Moiety (Local Threat): The 2-methylpropylamine group is a strong localized base. Upon contact with the moisture in human skin or mucous membranes, it rapidly elevates the local pH, leading to the saponification of fats and deep tissue necrosis.
-
Particulate Hazard: In its solid state, this compound poses a significant inhalation risk (H332) and can form when aerosolized[3].
Fig 1: Mechanistic toxicity pathway of 3-(2-Amino-2-methylpropyl)phenol.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated aminophenols. The following matrix outlines the required equipment and the scientific justification for each choice.
| Equipment Category | Specification & Material | Scientific Justification |
| Hand Protection | Heavy-duty Nitrile or Neoprene (≥ 0.11 mm thickness). Double-gloving recommended. | Critical: Latex offers zero resistance to phenols and will degrade instantly. Nitrile/Neoprene prevents lipophilic permeation. |
| Eye/Face Protection | Snug-fitting chemical splash goggles. Add a face shield for >50 mL solutions. | Protects against micro-aerosols and severe corneal necrosis caused by the basic amine moiety. |
| Body Protection | Flame-Resistant (FR) lab coat, fully buttoned. Closed-toe, non-porous shoes. | Mitigates the risk associated with combustible dust formation[3]. |
| Respiratory | N95 or P100 particulate respirator (if weighing outside a hood). | Prevents alveolar absorption of harmful particulates (H332)[4]. |
Operational Workflows: Step-by-Step Methodologies
To ensure a self-validating protocol, every step must isolate the hazard from the operator and the environment.
Phase A: Preparation and Weighing
-
Environmental Control: Conduct all handling of the solid powder inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).
-
Static Mitigation: Aminophenol powders are prone to static cling, increasing the risk of aerosolization and combustible dust ignition[3]. Wipe the exterior of the analytical balance with an anti-static cloth and use a zero-charge weigh boat.
-
Transfer Technique: Use a grounded, stainless-steel spatula. Transfer the powder slowly, keeping the container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation.
Phase B: Solution Preparation
-
Solvent Addition: Pre-weigh the solid in a sealable vial. Inject or pour the chosen solvent slowly down the side of the vessel to prevent aerosol kickback.
-
Agitation: Seal the vessel before agitation. Use a magnetic stirrer or an orbital shaker. Do not use a probe sonicator on unsealed vessels, as the cavitation bubbles will generate highly toxic, respirable micro-aerosols.
Phase C: Post-Handling Decontamination
-
Surface Neutralization: Aminophenols leave persistent residues that oxidize and darken upon exposure to air and light. Wipe down the balance and hood surfaces with a 70% isopropanol solution, followed by a thorough wash with mild soap and water[2].
Emergency Spill Response and Disposal Plan
Aminophenols are classified as with long-lasting effects (H410/H411)[4]. Environmental release must be strictly prevented.
Fig 2: Decision tree for 3-(2-Amino-2-methylpropyl)phenol spill response.
Spill Cleanup Protocol:
-
Isolate: Evacuate unnecessary personnel from the immediate area. If the spill occurs outside a fume hood, the responder must don a P100 respirator.
-
Suppress Dust (For Solids): Never sweep dry aminophenol powder. Lightly mist the spill with water or a dilute alcohol solution to [5].
-
Absorb (For Liquids): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do not use paper towels for large spills, as the material may react or become an ignition hazard.
-
Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable High-Density Polyethylene (HDPE) hazardous waste container.
Disposal Plan:
-
Segregation: Store waste containers away from strong oxidizers and mineral acids, which can trigger [6].
-
Destruction: Never dispose of aminophenol solutions down the sink. Offer all surplus, non-recyclable solutions, and contaminated packaging to a licensed hazardous waste disposal facility for chemical incineration [7].
References
-
Chemsrc. "3-(2-amino-2-methylpropyl)phenol | CAS#:1196151-90-2". Available at: [Link]
-
DC Fine Chemicals. "100780 - 3-Aminophenol - Safety Data Sheet". Available at: [Link]
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- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
